Maesopsin

Catalog No.
S534375
CAS No.
5989-16-2
M.F
C15H12O6
M. Wt
288.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maesopsin

CAS Number

5989-16-2

Product Name

Maesopsin

IUPAC Name

2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

InChI

InChI=1S/C15H12O6/c16-9-3-1-8(2-4-9)7-15(20)14(19)13-11(18)5-10(17)6-12(13)21-15/h1-6,16-18,20H,7H2

InChI Key

LOFYFDPXORJJEE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Maesopsin

Canonical SMILES

C1=CC(=CC=C1CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O)O

The exact mass of the compound Maesopsin is 288.0634 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Aurone flavonoids [PK1213]. However, this does not mean our product can be used or applied in the same or a similar way.

what is maesopsin flavonoid

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Flavonoids

Flavonoids are a large family of polyphenolic compounds found widely in plants, responsible for many yellow, red, and orange pigments [1]. They share a common core structure consisting of two aromatic rings (A and B) joined by a three-carbon bridge (C6-C3-C6) [2] [3] [4].

They are celebrated in research for their broad biological activities, which include:

  • Anticancer effects: Inducing cell cycle arrest and apoptosis in various cancer cell lines [3] [5].
  • Antioxidant activities: Serving as potent free radical scavengers [3] [5].
  • Anti-inflammatory properties: Modulating key inflammatory pathways [3] [5].
  • Neuroprotective and cardioprotective effects: Protecting neurons from stress and benefiting cardiovascular health [3] [5].
  • Antimicrobial and antiviral actions: Showing efficacy against a range of pathogens [3] [4].

A key modern understanding is that flavonoids exert their effects not merely as direct antioxidants, but primarily by modulating crucial cellular signaling pathways [5] [6]. The table below summarizes how some well-studied flavonoids influence these pathways.

Flavonoid Signaling Pathway Effect on Pathway Biological Response
EGCG, Quercetin [5] PI3K/Akt Activates (↑) Promotes cell survival, neuroprotection [5]
EGCG, Quercetin [5] MAPK (p38, JNK) Inhibits (↓) Prevents apoptosis and oxidative stress [5]
Epicatechin, EGCG [5] MAPK (ERK) Activates (↑) Improves brain function [5]
Genistein, Kaempferol [5] Protein Kinase C (PKC) Activates (↑) Exerts neuroprotective effects [5]

This pathway-focused research is crucial for drug development, as it helps identify specific molecular targets. The following diagram illustrates the interaction of flavonoids with these key cellular signaling pathways.

G cluster_pathways Cellular Signaling Pathways cluster_effects Cellular Effects Flavonoid Flavonoid Input PI3K_Akt PI3K/Akt Pathway Flavonoid->PI3K_Akt Activates MAPK MAPK Pathway Flavonoid->MAPK Modulates PKC PKC Pathway Flavonoid->PKC Activates Other Other Pathways (e.g., JNK) Flavonoid->Other Inhibits Survival Cell Survival PI3K_Akt->Survival OxidativeStress Oxidative Stress Response MAPK->OxidativeStress PKC->Survival Apoptosis Apoptosis Inhibition Other->Apoptosis GeneExp Gene Expression Survival->GeneExp

> Flavonoids modulate key cellular pathways to influence cell survival, stress response, and gene expression.

References

Maspin Signaling Pathway Regulation

Author: Smolecule Technical Support Team. Date: February 2026

Based on the available research, here is a summary of the signaling pathways involved in regulating the subcellular localization of maspin (SERPINB5) in MCF-10A mammary epithelial cells [1].

The nuclear accumulation of maspin is determined by an interplay between EGFR signaling and cell-cell contact. Key pathways and experimental conditions are outlined below.

Regulator / Condition Effect on Maspin Nuclear Localization Experimental Context
EGF / EGFR Activation Induces nuclear accumulation [1] MCF-10A cells, 20 ng/mL EGF, 1-hour treatment [1].
PI3K-Akt Pathway Required for EGF-induced nuclear accumulation [1] Inhibition via LY294002 (50 µM) or Akti-1/2 (1 µM) [1].
JAK2-STAT3 Pathway Required for EGF-induced nuclear accumulation [1] Inhibition via AG490 (50 µM) [1].
MAP Kinase Pathway No significant role [1] Inhibition via U0126 (10 µM) [1].
Cell-Cell Contact (High Density) Suppresses nuclear accumulation, promotes cytoplasmic localization [1] MCF-10A cells at confluent density [1].
Cell-Cell Contact (Low Density) Promotes nuclear accumulation [1] MCF-10A cells at sparse density [1].
Disruption of Junctions Can induce nuclear localization [1] Treatment with 4 mM EGTA for 30 minutes [1].

The relationship between these pathways and conditions, derived from the experimental data, can be visualized in the following flowchart:

Maspin Localization Signaling EGF EGF EGFR EGFR EGF->EGFR PI3K_Akt PI3K_Akt EGFR->PI3K_Akt JAK2_STAT3 JAK2_STAT3 EGFR->JAK2_STAT3 MAPK MAPK EGFR->MAPK No Effect NuclearMaspin NuclearMaspin PI3K_Akt->NuclearMaspin JAK2_STAT3->NuclearMaspin CytoplasmicMaspin CytoplasmicMaspin HighCellDensity HighCellDensity HighCellDensity->CytoplasmicMaspin LowCellDensity LowCellDensity LowCellDensity->NuclearMaspin

Regulation of maspin localization by EGFR pathways and cell density.

Experimental Protocol for Maspin Localization Studies

For researchers looking to replicate or build upon these findings, here is a summary of the key methodological details from the study [1].

  • Cell Line & Culture: MCF-10A human mammary epithelial cells were maintained in DMEM/F12 medium supplemented with 5% donor horse serum, 20 ng/mL EGF, 100 ng/mL cholera toxin, 10 µg/mL insulin, 500 µg/mL hydrocortisone, and antibiotics [1].
  • Treatment & Inhibition:
    • Cells were pretreated with pharmacological inhibitors for 30 minutes, followed by stimulation with 20 ng/mL EGF for 1 hour.
    • Key inhibitors used: LY294002 (50 µM, PI3K), Akti-1/2 (1 µM, Akt), AG490 (50 µM, JAK2), and U0126 (10 µM, MEK1/2) [1].
  • Immunofluorescence Analysis: Cells were fixed with 2% paraformaldehyde, permeabilized with 0.5% Triton X-100, and blocked with 10% goat serum. Maspin was detected with a primary antibody and Alexa Fluor-conjugated secondary antibodies. Nuclei were stained with DAPI. Localization (predominantly nuclear N > C vs. cytoplasmic N ≤ C) was quantified by fluorescence microscopy [1].
  • Cell Density Experiments: To assess the role of cell-cell contact, cells were plated at different densities (e.g., 1x10⁴, 4.5x10⁴, and 10x10⁴ cells/cm²) and processed for immunofluorescence after overnight culture [1].

References

maesopsin basic pharmacological profile

Author: Smolecule Technical Support Team. Date: February 2026

Documented Pharmacological Activities

Activity Description / Mechanism Experimental Model / Citation
Enzyme Inhibition Inhibits Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Acetylcholinesterase (AChE) [1]. In vitro enzyme assays [1].
Anticancer Effects Inhibits proliferation of acute myeloid leukemia cells (OCI-AML) and certain colon cancer cell lines (e.g., SW1417, LS1034) [1] [2]. Modulates genes related to cell stress and survival (e.g., upregulates HMOX1, SRXN1) [2]. Various cancer cell lines [1] [2].
Antimicrobial Activity Active against Staphylococcus aureus; interacts with the bacterial virulence regulator AgrA protein [3]. In vitro antimicrobial assays and in silico molecular docking [3].
Anti-inflammatory & Other A related glucoside, maesopsin 4-O-β-D-glucoside, has shown anti-arthritic and immunosuppressive activity by inhibiting proliferation of activated T-cells [2]. Preclinical models and cell-based studies [2].

Experimental Protocols from Key Studies

For researchers looking to validate or build upon these findings, here are the methodologies used in the cited literature.

1. Enzyme Inhibition Assays [1]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against MAO-A, MAO-B, and AChE.
  • Methodology: Standard in vitro enzyme activity assays were conducted. The reaction rates in the presence and absence of the inhibitor (this compound) were measured to calculate the percentage of inhibition and the IC₅₀ values.
  • Key Findings: this compound was identified as a natural product with notable inhibitory activity against all three enzymes.

2. Assessment of Anticancer Activity [2]

  • Objective: To evaluate the anti-proliferative effect of this compound 4-O-β-D-glucoside on leukemia cells.
  • Cell Line: OCI-AML (acute myeloid leukemia).
  • Methodology:
    • Cells were treated with the compound, and proliferation was measured.
    • Gene expression profiling was performed using microarrays to identify differentially expressed genes.
    • Key gene modulations (HMOX1, SRXN1) were validated using real-time PCR.
  • Key Findings: Growth inhibition was due to suppressed proliferation, not increased cell death, and involved the upregulation of specific stress-response genes.

3. Molecular Docking Study [3]

  • Objective: To investigate the interaction between this compound-6-O-glucoside and the Staphylococcus aureus AgrA protein.
  • Methodology:
    • The 3D structure of the AgrA protein was obtained from a protein data bank.
    • The structure of this compound-6-O-glucoside was optimized using computational chemistry methods.
    • Docking simulations were performed to predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the compound and the protein's active site.

Biosynthesis Pathway

This compound can be produced through the microbial biosynthesis. The following diagram illustrates this pathway, which can be more sustainable than plant extraction.

G Naringenin Naringenin Aromadendrin Aromadendrin Naringenin->Aromadendrin F3H Enzyme This compound This compound Aromadendrin->this compound ErCHI Enzyme ErCHI Chalcone Isomerase (Eubacterium ramulus) ErCHI->this compound Catalyzes

Microbial biosynthetic pathway for this compound production [4] [5].

Critical Research Gaps and Future Directions

While the existing data is promising, several key areas remain unaddressed and are critical for advancing this compound as a therapeutic candidate:

  • Toxicity and Safety: There is a notable lack of published data on the in vivo toxicity, pharmacokinetics (absorption, distribution, metabolism, excretion), and safety profile of this compound.
  • Mechanism of Action: The precise molecular targets and signaling pathways through which this compound exerts its anticancer and other biological effects are not yet fully elucidated.
  • Potency and Selectivity: Quantitative data on its potency and selectivity, especially in direct comparison with established drugs, is insufficient.

The current evidence suggests this compound is a promising multi-target agent. However, its journey from a natural product to a drug candidate requires extensive future research, particularly in toxicology and mechanism-of-action studies.

References

Comprehensive Technical Guide to Maesopsin: Chemistry, Bioactivity, and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Maesopsin: Chemical Profile and Natural Sources

This compound is a naturally occurring flavonoid derivative classified as a auronol-type compound, characterized by a unique 5-membered heterocyclic ring structure resulting from carbon skeleton reorganization. This distinctive chemical architecture contributes to its diverse biological activities and therapeutic potential. The compound exists in both aglycone and glycosylated forms, with this compound-4-O-β-D-glucoside and this compound-6-O-glucoside being the most commonly identified glycosylated derivatives in natural sources [1] [2]. These structural variations significantly influence the compound's solubility, bioavailability, and biological activity profiles.

Natural sources of this compound include several plant species used in traditional medicine systems. Significant quantities have been identified in Artocarpus tonkinensis (Moraceae), a plant used in Vietnamese traditional medicine for arthritis treatment [1]. Additionally, this compound has been isolated from Limoniastrum monopetalum (Plumbaginaceae), a perennial halophyte growing along Mediterranean coasts, including Tunisia, where it's traditionally used for treating infectious diseases accompanied by pain and bloody diarrhea [2]. Recent advances in heterologous biosynthesis have demonstrated the production of this compound through microbial systems, specifically using engineered Streptomyces albidoflavus strains, providing alternative sources beyond natural extraction [3].

Mechanisms of Action: Molecular Targets and Signaling Pathways

Anticancer Mechanisms

This compound exhibits multifaceted antiproliferative activity against various cancer cell types through several distinct molecular mechanisms:

  • ALK Inhibition: this compound demonstrates significant inhibitory activity against anaplastic lymphoma kinase (ALK), an important therapeutic target in cancer treatment, particularly for ALK-positive lymphomas and non-small cell lung cancers. Recent studies reported an IC₅₀ value of 9.141 ± 0.301 μM against ALK enzymatic activity, indicating moderate potency [4]. ALK inhibition represents a promising targeted therapy approach, as aberrant ALK signaling drives proliferation and survival in certain cancer types.

  • Gene Expression Modulation: In acute myeloid leukemia (OCI-AML) cells, this compound-4-O-β-D-glucoside (TAT-2) significantly modulates the expression of multiple genes involved in cellular proliferation and stress response. The most prominently affected genes include sulphiredoxin 1 homolog (SRXN1), heme oxygenase 1 (HMOX1), and breast carcinoma amplified sequence 3 (BCAS3) [1]. Transcription factor CP2 was identified as the most significantly modulated regulator in this pathway, suggesting a potential mechanism for its antiproliferative effects.

  • Cell Cycle and Proliferation Effects: this compound inhibits cancer cell proliferation primarily through cytostatic effects rather than direct cytotoxicity. Studies on OCI-AML cells demonstrated that growth inhibition results from suppressed proliferation rather than increased apoptosis [1]. This cytostatic activity is particularly valuable for cancer treatment, as it may reduce side effects associated with widespread cell death while still controlling tumor growth.

Antibacterial Mechanisms

This compound exhibits notable antibacterial properties, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The compound's antibacterial activity involves a unique anti-virulence mechanism:

  • Quorum Sensing Interference: Computational studies indicate that this compound-6-O-glucoside strongly interacts with the active site of the accessory gene regulator protein A (AgrA) in Staphylococcus aureus [2]. The agr system operates as a quorum-sensing mechanism that controls the expression of virulence factors when bacterial cell density reaches a critical threshold. By inhibiting AgrA, this compound disrupts bacterial communication and suppresses the production of toxins and adhesins without directly killing the bacteria, potentially reducing selective pressure for resistance development.

The following diagram illustrates the primary molecular targets and signaling pathways through which this compound exerts its biological activities:

G cluster_cancer Anticancer Mechanisms cluster_antibacterial Antibacterial Mechanisms This compound This compound ALK ALK This compound->ALK Inhibits IC₅₀: 9.141 µM GeneExp Gene Expression Modulation This compound->GeneExp AgrA AgrA This compound->AgrA Binds Active Site CP2 CP2 GeneExp->CP2 Modulates SRXN1 SRXN1 CP2->SRXN1 HMOX1 HMOX1 CP2->HMOX1 BCAS3 BCAS3 CP2->BCAS3 Proliferation Cell Proliferation Inhibition SRXN1->Proliferation HMOX1->Proliferation BCAS3->Proliferation QuorumSensing QuorumSensing AgrA->QuorumSensing Disrupts Virulence Virulence Factor Production QuorumSensing->Virulence Controls AntiVirulence Anti-Virulence Effect Virulence->AntiVirulence

Figure 1: Molecular targets and signaling pathways of this compound. The compound exerts anticancer effects through ALK inhibition and gene expression modulation, while antibacterial activity occurs via quorum sensing disruption.

Quantitative Bioactivity and Pharmacokinetic Profiles

Bioactivity Data

Extensive in vitro studies have characterized this compound's bioactivity across various biological targets and cell systems. The following table summarizes key quantitative data:

Table 1: Bioactivity Profile of this compound and Derivatives

Assay Type Target/Cell Line Result Value Reference
Enzymatic Inhibition ALK kinase IC₅₀ 9.141 ± 0.301 μM [4]
Antiproliferative OCI-AML (AML) Growth inhibition Significant at tested concentrations [1]
Antiproliferative HeLa (Cervical cancer) IC₅₀ 226 μg/mL [2]
Antiproliferative A549 (Lung cancer) IC₅₀ 242.52 μg/mL [2]
Antibacterial Staphylococcus aureus MIC Moderate activity [2]
Antibacterial E. coli MIC 62.5 μg/mL (fraction) [2]
Antibacterial E. faecalis MIC 78.12 μg/mL (fraction) [2]
Pharmacokinetic and Safety Profiling

While comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data for this compound is still emerging, preliminary studies provide valuable insights:

Table 2: Pharmacokinetic and Safety Assessment of Related Natural Compounds

Parameter Compound Result Implications for this compound
CYP450 inhibition Bilobol Selective inhibition profile Suggestive of potential drug-drug interactions requiring evaluation
hERG channel binding Bilobol Moderate affinity Possible cardiac safety concerns needing specific testing
Plasma stability Auronols generally Low stability in culture media This compound may require formulation approaches for stabilization
Metabolic conversion Aromadendrin 38.1% conversion to this compound by ErCHI Demonstrates biosynthetic potential and in vivo formation possibility

The comparative data for bilobol, studied alongside this compound in ALK inhibition assays [4], provides preliminary safety insights, though this compound-specific profiling remains essential. The observed instability of auronols in culture conditions [3] highlights a potential challenge for this compound's therapeutic development that requires formulation strategies.

Experimental Protocols and Research Methodologies

ALK Inhibition Assay Protocol

The following methodology details the assessment of this compound's anaplastic lymphoma kinase inhibitory activity:

  • Enzyme Preparation: Recombinant ALK protein is expressed and purified using affinity chromatography. Enzyme activity is confirmed using known substrates before inhibitor testing [4].
  • Inhibition Assay: Conduct kinase reactions in buffer containing ATP (at Km concentration), fluorescently-labeled peptide substrate, and test compounds. This compound is tested across a concentration range (typically 0.001-100 μM) to establish dose-response curves [4].
  • Detection and Analysis: Measure phosphorylation using mobility shift assays or ELISA-based detection. Calculate IC₅₀ values using nonlinear regression analysis of inhibition curves. Include positive controls (known ALK inhibitors) and vehicle controls in each experiment [4].
  • Specificity Testing: Counter-screen against related tyrosine kinases (EGFR, c-Met, VEGFR2, c-Src, IGF1R, JAK2) to determine selectivity profile [4].
Antiproliferative Activity Assessment
  • Cell Culture: Maintain cancer cell lines (e.g., OCI-AML, HeLa, A549) in appropriate media supplemented with fetal bovine serum. Culture cells at 37°C in a humidified 5% CO₂ atmosphere [1] [2].
  • Compound Treatment: Prepare this compound stock solution in DMSO (final concentration ≤0.1%). Seed cells in 96-well plates (3,000-5,000 cells/well depending on doubling time) and allow to adhere overnight. Treat with serial dilutions of this compound for 48-72 hours [1] [2].
  • Viability Measurement: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent and incubate for 2-4 hours. Dissolve formed formazan crystals in DMSO and measure absorbance at 570 nm with a reference filter at 630 nm [2].
  • Data Analysis: Calculate percentage viability compared to vehicle-treated controls. Determine IC₅₀ values using four-parameter logistic curve fitting. Perform experiments in triplicate with at least three biological replicates [2].
Molecular Docking and Computational Studies

Computational approaches provide structural insights into this compound's mechanism of action:

  • Protein Preparation: Retrieve three-dimensional structures of target proteins (ALK, AgrA) from Protein Data Bank. Process structures using protein preparation wizard (Schrödinger Suite) to add hydrogen atoms, assign bond orders, and optimize hydrogen bonding networks [4] [2].
  • Ligand Preparation: Generate this compound 3D structure using ligand preparation modules. Apply appropriate ionization states at physiological pH (7.0-7.4) and perform energy minimization using molecular mechanics force fields [4] [2].
  • Docking Protocol: Define active sites based on known ligand binding locations or computational prediction. Perform grid generation followed by flexible ligand docking using Glide (Schrödinger) or AutoDock Vina. Use standard precision (SP) or extra precision (XP) modes for pose prediction [4] [2].
  • Analysis: Evaluate binding poses based on docking scores, interaction patterns (hydrogen bonds, hydrophobic contacts, π-π stacking), and structural consistency with known inhibitors. Visualize protein-ligand interactions using PyMOL or Maestro visualization tools [4] [2].

The following diagram illustrates the integrated experimental workflow for evaluating this compound's bioactivity:

G cluster_bioassay Bioactivity Assessment cluster_comp Computational Analysis cluster_biosynth Biosynthesis Start Compound Isolation/ Synthesis EnzymAssay Enzymatic Assays (ALK Inhibition) Start->EnzymAssay CellAssay Cell-Based Assays (Antiproliferative) Start->CellAssay MicroAssay Antimicrobial Assays (MIC Determination) Start->MicroAssay SpecTest Specificity Profiling (Kinase Panels) EnzymAssay->SpecTest Selective Compounds Prep Protein & Ligand Preparation SpecTest->Prep Active Compounds Dock Molecular Docking Prep->Dock Analysis Binding Mode Analysis Dock->Analysis MD Molecular Dynamics Simulation Analysis->MD Mech Mechanistic Understanding Analysis->Mech Mechanistic Insights Strain Strain Engineering (S. albidoflavus) Feed Precursor Feeding (+)-aromadendrin Strain->Feed Conv Enzymatic Conversion (ErCHI) Feed->Conv Prod This compound Production Conv->Prod

Figure 2: Integrated experimental workflow for this compound research. The approach combines bioactivity assessment, computational analysis, and biosynthesis optimization.

Biosynthesis and Production Strategies

The biosynthesis of this compound represents a promising alternative to plant extraction, offering potential for sustainable and scalable production:

  • Heterologous Production in Streptomyces: Engineered Streptomyces albidoflavus strains serve as efficient microbial factories for this compound production. The biosynthetic pathway begins with the flavanone naringenin, which undergoes hydroxylation by flavanone 3-hydroxylase (F3H) to form aromadendrin [3]. Subsequent conversion to this compound is catalyzed by the chalcone isomerase from Eubacterium ramulus (ErCHI), which demonstrates enantioselectivity toward (+)-aromadendrin [3].

  • Optimization Strategies: Key factors in maximizing this compound yield include culture time optimization, precursor feeding approaches, and enzyme selection. Studies report a 38.1% conversion rate from (+)-aromadendrin to this compound when using ErCHI [3]. The observed instability of auronols in culture conditions necessitates careful monitoring and rapid processing once this compound is produced.

  • Co-culture Approaches: To address stability issues and improve production efficiency, researchers have developed co-culture systems combining taxifolin-producing S. albidoflavus with CHI-expressing E. coli strains [3]. This approach minimizes degradation by facilitating direct conversion of intermediates to the final product, representing an innovative strategy for auronol production.

Conclusion and Future Research Directions

This compound represents a promising natural product scaffold with demonstrated bioactivities across multiple disease areas, particularly oncology and infectious diseases. The compound's unique auronol structure, combined with its dual mechanisms of action against both cancer cell proliferation and bacterial virulence, positions it as an attractive candidate for further development.

Critical research priorities moving forward include:

  • Structural Optimization: Medicinal chemistry efforts to improve this compound's potency, selectivity, and stability while maintaining its favorable safety profile.
  • Formulation Development: Advanced delivery systems to address the stability challenges associated with auronol compounds.
  • Mechanistic Elaboration: Further elucidation of this compound's molecular targets and downstream signaling effects.
  • In Vivo Validation: Animal studies to confirm efficacy and safety observations from in vitro models.

References

Comprehensive Application Notes and Protocols: Extraction and Bioactivity Analysis of Maesopsin and Its Glycosides

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Maesopsin and Its Natural Occurrence

This compound is a naturally occurring phenolic compound that has garnered significant research interest due to its diverse biological activities and potential therapeutic applications. Chemically classified as a flavonoid derivative, this compound possesses a molecular weight of 288.25 g/mol and the molecular formula C~15~H~12~O~6~ [1]. This compound typically presents as a white to off-white solid and is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mg/mL (34.69 mM) [1]. In nature, this compound exists both as an aglycone and in various glycosylated forms, with This compound-6-O-glucoside and This compound-4-O-β-glucoside being the most commonly isolated derivatives from plant sources.

The compound has been identified in several medicinal plants across different families. Research has confirmed its presence in:

  • Limoniastrum monopetalum (Plumbaginaceae), a perennial halophyte growing along Mediterranean coasts, where this compound-6-O-glucoside was isolated from leaf extracts [2]
  • Artocarpus tonkinensis (Moraceae), where this compound-4-O-β-glucoside (designated TAT2) was obtained from leaf extracts [3]
  • Hoveniae Lignum, as documented in commercial phytochemical databases [1]

The interest in this compound and its derivatives has intensified in recent years due to the growing challenge of antimicrobial resistance and the need for novel anticancer agents. With the rising resistance to conventional antibiotics and chemotherapeutic drugs, natural products like this compound offer promising alternatives for drug discovery programs [2]. These compounds represent an important class of phytochemicals worthy of further investigation for their potential pharmacological applications.

Extraction and Isolation Protocols

Plant Material Preparation and Extraction Methods

The initial preparation of plant material is a critical step that significantly impacts the yield and quality of extracted this compound compounds. Proper handling from collection through processing preserves the integrity of these bioactive phytochemicals.

  • Collection and Identification: Plant material should be collected from its natural habitat during the appropriate season. For Limoniastrum monopetalum, collection from coastal regions like Monastir (Skanes region, Tunisia) has proven effective. Botanical authentication by a qualified plant taxonomist is essential, with voucher specimens deposited in herbarium repositories for future reference [2].

  • Drying Procedures: Fresh plant materials should be dried promptly to prevent enzymatic degradation and compound deterioration. For thermolabile compounds like flavonoids, gentle drying in an oven at 47°C for three days is recommended. Alternatively, for plants containing volatile components, freeze-drying (lyophilization) represents the optimal approach, where frozen material is placed in an evacuated apparatus with a cold surface maintained at -60 to -80°C [2] [4].

  • Particle Size Reduction: Dried plant materials should be ground to a fine powder to maximize surface area for solvent contact. This step significantly enhances extraction efficiency by facilitating better penetration of the extraction solvent into the plant matrix [4].

  • Extraction Techniques: Maceration with organic solvents represents the most common approach for this compound extraction:

    • For Limoniastrum monopetalum, dried and powdered leaves (1 kg) are macerated in methanol under continuous stirring at room temperature for 72 hours [2]
    • After filtration, the crude extract is concentrated under reduced pressure using a rotary evaporator, yielding a dry residue
    • For chlorophyll-rich tissues like leaves, additional clean-up steps may be necessary, such as solid-phase extraction (SPE) using C~18~ cartridges to remove chlorophyll interference [2]
Advanced Extraction and Fractionation Techniques

Following initial extraction, further fractionation is typically required to isolate this compound compounds from complex plant matrices.

  • Chromatographic Separation: The methanol extract of Limoniastrum monopetalum leaves can be fractionated using medium-pressure liquid chromatography (MPLC) on a C~18~ reversed-phase stationary phase. Alternatively, normal-pressure column chromatography using Merck LiChroprep RP-18 (25-40 μm) or Sephadex LH-20 has been successfully employed [2].

  • Volatile Compound Isolation: For comprehensive phytochemical analysis, volatile fractions can be isolated through hydrodistillation using a Clevenger-type apparatus. Plant extracts (4 g) are suspended in distilled water (50 mL) and subjected to hydrodistillation for 1 hour. The condensed aqueous mixture may separate into distinct fractions, including a white precipitate that can be recovered by filtration [2].

Table 1: Standard Extraction Protocol for this compound from Limoniastrum monopetalum

Step Parameter Specification
Plant Material Species Limoniastrum monopetalum (L.) Boiss.
Part Used Leaves
Preparation Dried at 47°C for 3 days, powdered
Extraction Solvent Methanol
Method Maceration with stirring
Duration 72 hours at room temperature
Solvent-to-material ratio 1:10 to 1:20 (w/v)
Post-extraction Concentration Rotary evaporation under vacuum
Chlorophyll removal C~18~ SPE cartridge
Yield Approximately 4.5% (w/w)

The extraction workflow for this compound from plant materials involves several key stages, as illustrated below:

G PlantCollection Plant Material Collection Drying Drying (47°C or freeze-drying) PlantCollection->Drying Grinding Grinding/Powdering Drying->Grinding Maceration Solvent Maceration Grinding->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration SPE Solid-Phase Extraction (Clean-up) Concentration->SPE Fractionation Chromatographic Fractionation SPE->Fractionation Isolation Compound Isolation Fractionation->Isolation

Analytical Techniques for Identification and Quantification

Chromatographic and Spectroscopic Analysis

Advanced analytical techniques are essential for the precise identification and quantification of this compound and its derivatives in complex plant extracts.

  • UHPLC-Q-Orbitrap HRMS Analysis: This represents one of the most powerful techniques for comprehensive phytochemical analysis. The system typically employs a C~18~ reversed-phase column (100 × 2.1 mm, 1.8 μm) maintained at 40°C. Mobile phase conditions should utilize a binary gradient system with 0.1% formic acid in water (solvent A) and acetonitrile/methanol (4:1, v/v; solvent B). The gradient elution should be programmed from 20% to 90% B over 18 minutes at a flow rate of 0.4 mL/min [5]. Mass spectrometric detection is performed using a Q-Exactive Orbitrap MS system equipped with a heated electrospray ionization (HESI) source operating in both positive and negative ion modes. Key parameters include spray voltages of +3.8 kV (positive) and -2.8 kV (negative), sheath gas flow rate of 40 arbitrary units, and capillary temperature of 325°C [5] [6].

  • GC-MS for Volatile Compounds: For analysis of volatile fractions, gas chromatography-mass spectrometry provides excellent resolution. Optimal conditions utilize an HP-5 fused silica non-polar capillary column (30 m × 0.25 mm i.d., film thickness 0.25 μm) with the following temperature program: isothermal at 60°C for 3 minutes, followed by a ramp of 5°C/minute to 260°C, then held at 260°C for 15 minutes. Helium serves as the carrier gas at a flow rate of 1 mL/minute, with mass detection covering 41-350 amu [2].

  • Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for complete structural characterization of isolated compounds. Both ^1^H and ^13^C NMR spectra should be acquired in methanol-d~4~ using 200 MHz or 400 MHz spectrometers. For this compound-6-O-glucoside, two-dimensional NMR experiments (COSY, HSQC, HMBC) provide crucial information about connectivity and molecular structure [2].

Method Validation and Quantification Approaches

Robust quantitative analysis requires thorough method validation according to international guidelines.

  • Calibration Standards: Prepare stock solutions of reference standards at 10.0 mg/mL in DMSO, with subsequent dilutions in methanol to create working standards ranging from 1.0 to 2000.0 ng/mL, depending on the compound's detection sensitivity [5].

  • Validation Parameters: Comprehensive method validation should assess:

    • Linearity through correlation coefficients (R² > 0.99)
    • Limit of Detection (LOD) and Limit of Quantification (LOQ)
    • Precision (intra-day and inter-day) with RSD < 5%
    • Accuracy via recovery studies (85-115%)
    • Stability under various storage conditions [5]
  • Matrix Effects: When analyzing complex plant extracts, matrix effects can significantly impact quantification accuracy. These can be evaluated by comparing the response of standards in pure solvent versus spiked plant extract [7].

Table 2: Optimal UHPLC-Q-Orbitrap HRMS Conditions for this compound Analysis

Parameter Specification
Column ACQUITY UPLC HSS T3 (100 × 2.1 mm, 1.8 μm)
Column Temperature 40°C

| Mobile Phase | A: 0.1% formic acid in water B: Acetonitrile/Methanol (4:1, v/v) | | Gradient Program | 0-6 min: 20-50% B 6-14 min: 50-90% B 14-18 min: 90% B | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 μL | | Ionization Mode | Positive and negative ESI | | Spray Voltage | +3.8 kV (positive), -2.8 kV (negative) | | Mass Range | 100-1500 m/z |

Bioactivity and Pharmacological Assessment

Antimicrobial Activity Evaluation

This compound and its derivatives demonstrate significant antimicrobial properties, particularly against clinically relevant pathogens.

  • Antibacterial Screening: The broth microdilution method represents the standard approach for determining minimum inhibitory concentrations (MICs) against bacterial pathogens. For this compound-6-O-glucoside, noteworthy activity has been observed against Staphylococcus aureus, including methicillin-resistant strains (MRSA). Research indicates that this compound exhibits moderate direct antibacterial activity while also interfering with virulence regulation through interaction with the accessory gene regulator protein A (AgrA) [2].

  • Anti-virulence Mechanisms: Beyond direct bactericidal effects, this compound derivatives appear to disrupt quorum-sensing pathways in S. aureus. In silico studies suggest strong binding interactions between this compound-6-O-glucoside and the active site of AgrA, a key regulator of virulence factor expression. This anti-virulence approach represents a promising strategy for addressing antibiotic resistance [2].

Anticancer Activity Assessment

This compound glycosides have demonstrated considerable potential as anticancer agents in both in vitro and in vivo models.

  • In Vitro Cytotoxicity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay provides a reliable method for assessing antiproliferative effects. For this compound-containing fractions from Limoniastrum monopetalum, significant activity has been reported against human cervical adenocarcinoma (Hela) and human lung carcinoma (A549) cell lines, with IC~50~ values of 226 and 242.52 μg/mL, respectively [2].

  • In Vivo Antitumor Efficacy: this compound-4-O-β-glucoside (TAT2) isolated from Artocarpus tonkinensis has shown compelling antitumor activity in Lewis lung carcinoma (LLC) tumor-bearing mice. Administration at doses of 100 and 200 mg/kg body weight significantly decreased tumor growth and increased survival rates without acute toxicity at doses up to 2000 mg/kg body weight [3].

Table 3: Bioactivity Profile of this compound and Its Derivatives

Compound Source Bioactivity Results
This compound-6-O-glucoside Limoniastrum monopetalum Antibacterial Moderate activity against S. aureus [2]

| | | Antiproliferative | IC~50~ = 226 μg/mL (Hela) IC~50~ = 242.52 μg/mL (A549) [2] | | | | Molecular docking | Strong interaction with AgrA of S. aureus [2] | | This compound-4-O-β-glucoside (TAT2) | Artocarpus tonkinensis | In vivo antitumor | Reduced tumor growth in LLC mice [3] | | | | Acute toxicity | No toxicity at 2000 mg/kg body weight [3] | | | | Hematological effects | Improved parameters in tumor-bearing mice [3] |

The multifaceted biological activities of this compound compounds, spanning both antimicrobial and anticancer effects, highlight their therapeutic potential. The relationship between these activities and their underlying mechanisms can be visualized as follows:

G cluster_0 Antimicrobial Activities cluster_1 Anticancer Activities This compound This compound Compounds Antibacterial Antibacterial Effects This compound->Antibacterial AntiVirulence Anti-virulence Mechanism This compound->AntiVirulence Antiproliferative Antiproliferative Effects This compound->Antiproliferative InVivo In Vivo Tumor Reduction This compound->InVivo AgrA AgrA Protein Binding AntiVirulence->AgrA QuorumSensing Quorum Sensing Inhibition AgrA->QuorumSensing Apoptosis Apoptosis Induction Antiproliferative->Apoptosis

Detailed Experimental Protocols

Antimicrobial Susceptibility Testing

Purpose: To evaluate the antibacterial activity of this compound compounds against Gram-positive and Gram-negative pathogens.

Materials and Reagents:

  • Mueller-Hinton broth (MHB)
  • Bacterial strains: Staphylococcus aureus (ATCC 25923), methicillin-resistant S. aureus (MRSA), Escherichia coli (ATCC 25922), Enterococcus faecalis (ATCC 29212)
  • This compound standard dissolved in DMSO (stock concentration 10 mg/mL)
  • Sterile 96-well microtiter plates

Procedure:

  • Prepare bacterial inocula adjusted to 0.5 McFarland standard (approximately 1-2 × 10^8 CFU/mL) in MHB
  • Perform two-fold serial dilutions of this compound compounds in MHB across the microtiter plate (final volume 100 μL/well)
  • Add 100 μL of bacterial inoculum to each well (final concentration ~5 × 10^5 CFU/mL)
  • Include growth control (bacteria without compound) and sterility control (medium only)
  • Incubate plates at 37°C for 18-24 hours
  • Determine MIC as the lowest concentration showing no visible growth
  • For MBC (minimum bactericidal concentration) determination, subculture 10 μL from clear wells onto Mueller-Hinton agar and incubate for 24 hours [2]
Antiproliferative Activity Assay (MTT Method)

Purpose: To assess the cytotoxic effects of this compound compounds on cancer cell lines.

Materials and Reagents:

  • Cancer cell lines: Hela (human cervical adenocarcinoma), A549 (human lung carcinoma)
  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum
  • MTT solution (5 mg/mL in PBS)
  • DMSO for solubilization
  • 96-well tissue culture plates

Procedure:

  • Seed cells in 96-well plates at a density of 5 × 10^3 cells/well and incubate for 24 hours
  • Treat cells with serial dilutions of this compound compounds and incubate for 48-72 hours
  • Add 20 μL MTT solution to each well and incubate for 3-4 hours
  • Carefully remove medium and dissolve formed formazan crystals in 150 μL DMSO
  • Measure absorbance at 570 nm using a microplate reader
  • Calculate percentage viability relative to untreated controls
  • Determine IC~50~ values using nonlinear regression analysis [2] [3]
In Vivo Antitumor Efficacy Testing

Purpose: To evaluate the antitumor activity of this compound glycosides in tumor-bearing mice.

Materials and Reagents:

  • Lewis lung carcinoma (LLC) cells
  • BALB/c mice (18-20 g)
  • This compound-4-O-β-glucoside (TAT2) dissolved in saline or vehicle
  • Doxorubicin as positive control

Procedure:

  • Implant 2 × 10^6 LLC cells subcutaneously into the right posterior flank of mice
  • Randomize tumor-bearing mice into treatment groups (n=8)
  • Administer this compound compounds orally at doses of 100 and 200 mg/kg body weight daily
  • Include vehicle control and positive control (doxorubicin) groups
  • Monitor tumor volume regularly using caliper measurements
  • Record survival rates throughout the experiment
  • Collect blood for hematological and biochemical parameter analysis
  • Perform histological examination of tumors and major organs [3]

Conclusion and Research Perspectives

The comprehensive protocols outlined in these application notes provide researchers with robust methodologies for the extraction, analysis, and bioactivity assessment of this compound and its derivatives. The growing evidence of their antimicrobial and anticancer properties positions these natural compounds as promising candidates for further drug development. Future research should focus on mechanistic studies to elucidate precise molecular targets, structure-activity relationship analyses to optimize therapeutic efficacy, and advanced formulation strategies to enhance bioavailability. With antibiotic resistance rising and cancer incidence increasing globally, this compound compounds represent valuable scaffolds for developing new therapeutic agents addressing these pressing medical challenges.

References

Documented Analysis of Maesopsin Glycosides

Author: Smolecule Technical Support Team. Date: February 2026

Maesopsin glycosides have been isolated and studied for their biological activities, though analytical methods are not the primary focus in the available literature.

  • Isolation and Characterization: this compound-6-O-glucoside was isolated from the methanolic extract of Limoniastrum monopetalum leaves. The process involved multiple chromatographic techniques, including solid-phase extraction (C18) and column chromatography (Sephadex LH-20, RP-18, silica gel). The compound's structure was confirmed using ESI-MS and NMR spectroscopy [1].
  • Reported Biological Activities:
    • This compound-4-O-β-D-glucoside (TAT-2), isolated from Artocarpus tonkinensis, has shown anti-proliferative activity against acute myeloid leukemia (OCI-AML) cells [2] [3] and in vivo antitumor activity in a Lewis lung carcinoma mouse model [4].
    • This compound-6-O-glucoside demonstrated antibacterial activity, particularly against Staphylococcus aureus, and was found to interact with the AgrA protein in an in silico study [1].

Adapted HPLC Protocol for Phytochemical Analysis

The following protocol is adapted from a detailed UHPLC-Q-Orbitrap HRMS method used for the simultaneous qualitative and quantitative analysis of a different medicinal plant, Kadsura heteroclita [5]. This method is highly sophisticated and suitable for complex plant matrices. You can use it as a starting point and adjust parameters like the detection mode and mobile phase to target this compound glycosides.

Sample Preparation
  • Extraction: Weigh 0.5 g of dried, powdered plant material. Extract via ultrasonication with 15 mL of methanol for 15 minutes at room temperature [5].
  • Post-processing: Allow the solution to cool, then centrifuge at 13,000 rpm for 10 minutes. Collect the supernatant [5].
  • Dilution: Depending on the expected concentration of your target compound, dilute the supernatant with 50% methanol (e.g., 1:50, v/v) [5].
  • Filtration: Filter the final solution through a 0.22 μm membrane filter before injection [5].
Instrumentation and Chromatographic Conditions

The workflow for the analysis is summarized below.

G cluster_1 Sample Prep Details cluster_2 Chromatography Conditions Start Start Analysis Prep Sample Preparation Start->Prep HPLC UHPLC Separation Prep->HPLC MS Q-Orbitrap HRMS HPLC->MS Data Data Acquisition MS->Data End Analysis Complete Data->End P1 Weigh 0.5g powder P2 Ultrasonicate with 15mL MeOH P1->P2 P3 Centrifuge at 13,000 rpm P2->P3 P4 Filter (0.22 µm) P3->P4 C1 Column: C18 (2.1x100mm, 1.8µm) C2 Temp: 40°C C3 Mobile Phase: A: 0.1% Formic Acid B: ACN/MeOH (4:1) C4 Gradient: 20-90% B in 14 min C5 Flow Rate: 0.4 mL/min C6 Injection: 5 µL

  • Mass Spectrometer: Q-Exactive Orbitrap MS with a HESI source [5].
  • Ionization Mode: Both positive (+3.8 kV) and negative (-2.8 kV) ion modes are used for comprehensive qualitative analysis. Quantitative analysis can be performed in the mode that gives a higher response for your target analyte [5].
  • Data Acquisition:
    • Full MS Scan: Resolution of 70,000, mass range of 100-1500 m/z [5].
    • Data-Dependent MS² (dd-MS2): Resolution of 17,500, stepped NCE (20, 40, 60 eV) [5].

Key Method Validation Parameters

For any quantitative analysis, the method must be validated. The table below outlines typical parameters and the acceptance criteria based on the adapted protocol [5].

Validation Parameter Target Criteria Application Note
Linearity R² > 0.995 Prepare a series of standard solutions at different concentrations (e.g., 1–2000 ng/mL). [5]
Precision RSD ≤ 2% Assess by repeated injections of the same standard solution. [5]
Recovery Close to 100% Spiked recovery test to evaluate extraction efficiency. [5]
LOD / LOQ Signal-to-noise ratio of 3/10 Estimate based on the concentration giving a low but detectable and quantifiable signal. [5]
Stability RSD ≤ 2% Analyze the same sample solution over a period (e.g., 24 hours) to ensure analyte stability. [5]

Recommendations for Method Development

Given the lack of a specific protocol for this compound, here are some steps for your research:

  • Start with the Adapted Protocol: The UHPLC-HRMS method above is an excellent starting point due to its high sensitivity and capability for both qualitative and quantitative analysis [5].
  • Consider a Simpler HPLC-UV Setup: If HRMS is unavailable, develop an HPLC-UV method. A C18 column with a water-acetonitrile mobile phase (possibly with 0.1% formic acid) is standard. You will need to isolate or purchase a this compound standard to determine its specific retention time and optimal UV detection wavelength [6].
  • Focus on a Specific Compound: Decide whether to target this compound-4-O-glucoside, this compound-6-O-glucoside, or the aglycone. This will determine the standard you need for method development.

References

Application Notes & Protocols for Maesopsin Purification and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Maesopsin is a phenolic compound with the molecular formula C15H12O6 and a molecular weight of 288.25 g/mol [1] [2]. It has been isolated from plant sources such as Hoveniae Lignum and Limoniastrum monopetalum [1] [3]. Research interest in this compound and its glucoside derivatives stems from their reported biological activities, including antibacterial properties, particularly against Staphylococcus aureus [3]. These notes consolidate the available methodologies for its extraction, purification, and identification to support research and development efforts.

This compound Source and Extraction

The initial step involves obtaining a crude extract rich in this compound from plant material.

  • Plant Material: Leaves of Limoniastrum monopetalum (L.) Boiss. have been successfully used as a source [3].
  • Extraction Protocol:
    • Drying and Grinding: Separate the desired plant parts and dry them in an oven at 47°C for three days. Finely grind the dried material [3].
    • Maceration: Subject the ground material to maceration in absolute methanol at room temperature for three days with stirring. A typical scale is 1 kg of plant material [3].
    • Filtration and Concentration: Filter the mixture to remove particulate matter. Evaporate the filtrate to dryness under vacuum to obtain a crude residue [3].
    • Chlorophyll Removal (Optional): For leaf extracts, chlorophyll can be removed by solid-phase extraction (SPE). Dissolve the crude residue in MeOH/H₂O (80:20), then pass it through a C18 SPE cartridge. The filtrate, now free of chlorophyll, is evaporated to dryness for further processing [3].
Purification Techniques and Workflow

The following workflow outlines the path from raw plant material to purified this compound, based on published isolation procedures.

G Start Plant Material (Limoniastrum monopetalum) Step1 Methanol Maceration (3 days, room temp) Start->Step1 Step2 Filtration & Concentration (Vacuum evaporation) Step1->Step2 Step3 Chlorophyll Removal (C18 SPE cartridge) Step2->Step3 Step4 Fractionation (Sephadex LH-20 Column) Step3->Step4 Step5 Isolation of this compound-6-O-Glucoside Step4->Step5 Step6 Analytical Verification (NMR, MS) Step5->Step6

Detailed Purification Protocol:

  • Initial Fractionation via Column Chromatography:

    • Stationary Phase: Sephadex LH-20 [3].
    • Procedure: Subject the chlorophyll-free residue to multiple chromatographic separations on a Sephadex LH-20 column. This gel filtration medium also separates compounds based of polarity and is commonly used for the fractionation of phenolic compounds [3].
  • Isolation of this compound-6-O-Glucoside:

    • The fractionation process on Sephadex LH-20 successfully yielded the flavonoid This compound-6-O-glucoside from Limoniastrum monopetalum leaf extracts [3]. The specific solvent system used for elution was not detailed in the available literature.
Analysis and Characterization

Purified compounds must be rigorously characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra in methanol-d4 (MeOH-d4). Use tetramethylsilane (TMS) as an internal standard. Bidimensional NMR experiments (e.g., COSY, HSQC, HMBC) are essential for full structural elucidation [3].
  • Mass Spectrometry (MS): Employ Electrospray Ionization Mass Spectrometry (ESI-MS) for accurate mass determination [3].
  • Gas Chromatography (for volatile fractions): While this compound itself may not be volatile, GC-MS and GC-FID with a HP-5 non-polar capillary column can be used to analyze volatile components in the crude extract. A typical temperature program is: 60°C held for 3 min, ramped at 5°C/min to 260°C, and held for 15 min [3].

The table below summarizes the key chemical and analytical data for this compound:

Table 1: Chemical and Analytical Data for this compound

Property Value / Description Source
Molecular Formula C15H12O6 [1] [2]
Molecular Weight 288.25 g/mol [1] [2]
CAS Number 5989-16-2 [1]
Isolated Form This compound-6-O-Glucoside (from L. monopetalum) [3]
NMR Solvent Methanol-d4 (MeOH-d4) [3]
MS Technique ESI-MS (Electrospray Ionization) [3]
Purity Assessment NMR, HPLC [3]
Biological Activity Assessment

A key application of purified this compound is in biological screening.

  • Antibacterial Assay:
    • Method: Determine the Minimum Inhibitory Concentration (MIC) using standard broth microdilution methods [3].
    • Findings: this compound-6-O-glucoside showed moderate activity against Staphylococcus aureus. A fraction containing the compound was more active against E. coli and E. faecalis with MIC values of 62.5 and 78.12 µg/mL, respectively [3].
  • Antiproliferative Assay:
    • Method: Use the MTT assay on cell lines such as HeLa (cervical adenocarcinoma) and A549 (lung carcinoma) [3].
    • Findings: A fraction containing this compound-6-O-glucoside exhibited antiproliferative effects with IC₅₀ values of 226 and 242.52 μg/mL against HeLa and A549 cells, respectively [3].
  • In Silico Studies:
    • Target: The accessory gene regulator protein A (AgrA) of Staphylococcus aureus, a key protein in the quorum-sensing system [3].
    • Finding: Molecular docking studies indicated that this compound-6-O-glucoside strongly interacts with the active site of AgrA, suggesting a potential mechanism for its anti-virulence activity [3].
Troubleshooting and Notes
  • Handling: this compound is light-sensitive. Stock solutions in DMSO should be stored at -80°C for one month or -20°C for one month, protected from light [1].
  • Scalability: The outlined extraction and Sephadex LH-20 chromatography are suitable for laboratory-scale preparation. Scaling up would require optimization, potentially employing techniques like Medium-Pressure Liquid Chromatography (MPLC) [3].
  • Data Gap: The available literature provides a clear path for isolation but lacks detailed chromatographic parameters (e.g., specific solvent gradients, column dimensions) for a standardized protocol.

Key Takeaway

The protocol based on Limoniastrum monopetalum provides a verified, practical path for researchers to obtain this compound-6-O-glucoside for biological evaluation. The most significant data gap is the lack of detailed chromatographic elution conditions, which would be a critical area for method development and optimization.

References

Comprehensive Application Notes: Quantification Methods and Experimental Protocols for Maesopsin in Plant Extracts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Maesopsin and its glycosylated derivatives are naturally occurring flavonoid compounds belonging to the auronol subclass, which have attracted significant scientific interest due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a unique carbon skeleton reorganization in ring C, where the typical flavonoid structure is converted to a 5-carbon heterocyclic ring, distinguishing them from conventional flavonoids [1]. This compound occurs in various plant species, primarily in the form of glycosides such as This compound 4-O-β-glucoside (also referred to as TAT2) and This compound-6-O-glucoside, with the glycosylation pattern influencing both their biological activity and analytical properties [2] [3]. The growing interest in these compounds stems from multiple pharmacological studies that have demonstrated their significant therapeutic potential, including antitumor, antimicrobial, and anti-inflammatory properties [2] [4] [3].

Recent scientific investigations have revealed that this compound 4-O-β-glucoside exhibits promising antitumor activity in both in vitro and in vivo models. In Lewis lung carcinoma (LLC) tumor-bearing mice, this compound demonstrated a clear dose-dependent antitumor effect by decreasing tumor growth and increasing survival rates at doses of 100 and 200 mg/kg body weight, without showing acute toxicity even at the highest tested dose of 2,000 mg/kg body weight [2]. Additionally, this compound 4-O-β-glucoside has shown anti-proliferative activity against acute myeloid leukemia cells through mechanisms involving the upregulation of HMOX1, SRXN1, and BCAS3 genes [4]. Meanwhile, this compound-6-O-glucoside has displayed notable antibacterial effects against Staphylococcus aureus, including methicillin-resistant strains (MRSA), through interactions with the accessory gene regulator protein A (AgrA), a key component in bacterial virulence regulation [3]. These diverse biological activities highlight the importance of developing reliable quantification methods and standardized protocols for this compound analysis in plant extracts to support further pharmaceutical development.

Quantitative Analysis Methods

The quantification of this compound and its derivatives in plant extracts involves a series of carefully optimized processes including extraction, purification, and analytical determination. The extraction efficiency and subsequent quantification of these compounds are influenced by multiple factors, including the plant source, extraction methodology, and analytical techniques employed. Research findings from various studies have provided substantial quantitative data on this compound content across different plant species and extraction conditions, offering valuable insights for method development and optimization.

Table 1: Quantitative Data on this compound and Its Derivatives from Plant Sources

Plant Source Compound Identified Extraction Method Extraction Yield Biological Activity
Artocarpus tonkinensis leaves This compound 4-O-β-glucoside (TAT2) Ethanolic extraction Not specified Antitumor activity in LLC tumor-bearing mice: decreased tumor growth at 100-200 mg/kg [2]
Limoniastrum monopetalum leaves This compound-6-O-glucoside Methanolic maceration, Sephadex LH-20 chromatography Isolated compound Antibacterial activity against S. aureus; Antiproliferative effects on HeLa (IC₅₀ = 226 μg/mL) and A549 cells (IC₅₀ = 242.52 μg/mL) [3]
Limoniastrum monopetalum chromatographic fraction This compound-6-O-glucoside containing fraction Methanolic maceration, C18 SPE, chromatographic separation Not specified Antibacterial activity against E. coli (MIC = 62.5 μg/mL) and E. faecalis (MIC = 78.12 μg/mL) [3]

The quantitative analysis of this compound derivatives typically employs advanced chromatographic and spectroscopic techniques. The isolation and purification process often involves multiple steps, including solid-phase extraction (SPE) and various chromatographic methods such as medium-pressure liquid chromatography (MPLC) and Sephadex LH-20 column chromatography [3]. For structural elucidation, researchers commonly utilize Nuclear Magnetic Resonance (NMR) spectroscopy, with both 1H and 13C NMR spectra providing critical structural information, typically recorded in MeOH-d₄ using 200 MHz or 400 MHz spectrometers [3]. Additionally, Mass Spectrometry (MS) techniques, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), play a crucial role in compound identification and quantification, enabling researchers to accurately characterize this compound derivatives and determine their concentration in complex plant extracts [2] [3].

Experimental Protocols

Plant Material Extraction and Purification

The extraction of this compound from plant materials follows a systematic protocol to ensure optimal recovery while preserving the compound's structural integrity. The following detailed methodology has been adapted from established procedures used for extracting this compound-6-O-glucoside from Limoniastrum monopetalum [3]:

  • Plant Material Preparation: Begin by collecting fresh plant material (leaves, stems, or roots) and accurately identifying it with the assistance of a botanical specialist. Separate the different plant parts and dry them in an oven at 47°C for three days until completely moisture-free. Once dried, grind the plant material to a fine powder using a mechanical grinder, ensuring uniform particle size for efficient extraction.

  • Methanolic Extraction: Weigh out 1 kg of the dried powdered plant material and transfer it to a glass extraction vessel. Add sufficient methanol to completely submerge the plant material (typical solvent-to-solid ratio of 10:1 v/w). Macerate the mixture under continuous stirring at room temperature (approximately 25°C) for 72 hours to allow for comprehensive extraction of this compound derivatives. After maceration, filter the mixture through Whatman No. 1 filter paper or equivalent, collecting the filtrate. Repeat the extraction process twice with fresh methanol to ensure exhaustive extraction. Combine all filtrates and concentrate under reduced pressure at 40°C using a rotary evaporator to obtain a crude dry extract.

  • Chlorophyll Removal: Dissolve the crude methanolic extract in MeOH/H₂O (80:20 v/v) at a concentration of approximately 1 g per 60 mL of solvent. Subject the solution to solid-phase extraction (SPE) using C18 cartridges, which effectively retain chlorophyll pigments while allowing this compound derivatives to pass through. Elute the desired compounds with methanol, combine the eluates, and evaporate under reduced pressure to obtain a chlorophyll-free extract ready for further purification.

  • Chromatographic Purification: Reconstitute the chlorophyll-free extract in a minimal volume of methanol and apply it to a Sephadex LH-20 column. Elute the column with methanol or methanol-water gradients at a controlled flow rate, collecting fractions based on UV monitoring at appropriate wavelengths (typically 280-350 nm for flavonoids). Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound derivatives. Combine the target fractions and evaporate to dryness to obtain purified this compound compounds for quantification and characterization.

Chromatographic Separation and Analysis

The purification and analysis of this compound derivatives require sophisticated chromatographic techniques to achieve sufficient resolution and accurate quantification:

  • Medium-Pressure Liquid Chromatography (MPLC): Utilize MPLC systems equipped with C18 reversed-phase columns for high-resolution separation. Employ gradient elution with water-acetonitrile or water-methanol mobile phases, typically starting from 10% organic phase and increasing to 100% over 30-60 minutes. Monitor the eluent continuously with a UV-Vis detector set at 280 nm, which provides optimal detection for this compound compounds. Adjust the flow rate according to column dimensions (typically 10-20 mL/min for preparative columns) to achieve optimal separation efficiency [3].

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: For volatile components in plant extracts containing this compound, employ GC-MS analysis using non-polar capillary columns (e.g., HP-5, 30 m × 0.25 mm i.d., 0.25 µm film thickness). Use the following optimized parameters: injector temperature 250°C, helium carrier gas at 1 mL/min flow rate, and a temperature program starting at 60°C (hold for 3 minutes), then ramping at 5°C/min to 260°C (hold for 15 minutes). Set the mass spectrometer to scan mode covering 41-350 m/z range with 70 eV ionization energy, and use split injection mode (10:1 ratio) with injection volume of 1 µL [3].

  • Quantitative NMR Spectroscopy: For accurate quantification without pure standards, implement qNMR methodology using a high-field NMR spectrometer (400 MHz or higher). Prepare samples in deuterated methanol (MeOH-d₄) with tetramethylsilane (TMS) as internal standard. Use relaxation delays of at least 5 times the longest T1 relaxation time and sufficient scans to achieve adequate signal-to-noise ratio (typically 32-128 scans). Integrate characteristic this compound proton signals (typically aromatic protons between δ 6.0-7.5 ppm) and compare with internal standard for quantification.

Table 2: Analytical Techniques for this compound Quantification and Characterization

Analytical Method Key Parameters Applications in this compound Analysis Advantages
Sephadex LH-20 Chromatography Methanol or methanol-water elution; Fraction collection by UV monitoring Initial purification of this compound glycosides from crude extracts Excellent removal of polyphenols and pigments; Mild conditions preserving compound integrity
MPLC C18 reversed-phase column; Water-acetonitrile gradient; UV detection at 280 nm High-resolution separation of this compound derivatives Scalable from analytical to preparative applications; Reproducible retention times
GC-MS HP-5 column; Temperature programming 60-260°C; Electron ionization 70 eV Analysis of volatile compounds in this compound-containing extracts High sensitivity; Excellent separation efficiency; Comprehensive compound identification
NMR Spectroscopy 200-400 MHz spectrometers; MeOH-d₄ solvent; TMS internal standard Structural elucidation and quantification of this compound derivatives Non-destructive analysis; Absolute quantification possible; Detailed structural information
ESI-MS Heated ESI source; Positive and negative ion modes; Full scan and MS/MS capabilities Molecular weight determination and structural characterization of this compound compounds High mass accuracy; Soft ionization preserving molecular ion; Tandem MS for structural details

Biosynthesis Pathways

The biosynthesis of this compound in both plants and microbial systems follows a defined metabolic pathway originating from the flavonoid precursor naringenin. Understanding this pathway is crucial for developing both natural extraction and heterologous production systems. The biosynthetic route involves the coordinated action of multiple enzymes that sequentially modify the flavonoid skeleton to produce this compound and its derivatives.

MaesopsinBiosynthesis Naringenin Naringenin F3H Flavanone 3-hydroxylase (F3H) Naringenin->F3H Conversion Aromadendrin Aromadendrin ErCHI Chalcone Isomerase (ErCHI) Aromadendrin->ErCHI Isomerization This compound This compound F3H->Aromadendrin Hydroxylation ErCHI->this compound Ring Contraction

*Figure 1: Biosynthetic Pathway of this compound from Naringenin* - The diagram illustrates the enzymatic conversion of naringenin to this compound through intermediate formation of aromadendrin, catalyzed sequentially by flavanone 3-hydroxylase (F3H) and chalcone isomerase (ErCHI).

The biosynthesis begins with naringenin, a central flavonoid intermediate that serves as the common precursor for numerous flavonoid compounds. The first specialized step in this compound biosynthesis involves the action of flavanone 3-hydroxylase (F3H), a key enzyme that catalyzes the hydroxylation of naringenin at the 3-position to form aromadendrin (dihydrokaempferol) [1]. This F3H enzyme belongs to the 2-oxoglutarate-dependent dioxygenase family and exhibits relatively low catalytic efficiency, making it a potential rate-limiting step in the pathway. Subsequently, chalcone isomerase from Eubacterium ramulus (ErCHI) catalyzes an unusual ring contraction reaction that transforms aromadendrin into this compound through a coenzyme-independent isomerization mechanism [1]. This remarkable enzymatic reaction proceeds through a ring opening-recyclization mechanism with the corresponding chalcone and its di-keto tautomer as reaction intermediates, ultimately resulting in the characteristic auronol structure of this compound [1].

Recent advances in heterologous production systems have enabled the biosynthesis of this compound in engineered microbial hosts, particularly Streptomyces albidoflavus. Research has demonstrated that through careful optimization of culture conditions and enzyme selection, significant conversion rates can be achieved, with reported conversion of 38.1% of (+)-aromadendrin into this compound in feeding experiments [1]. However, a major challenge in this compound production is the compound's instability under standard culture conditions, which necessitates optimized processing and immediate analysis after biosynthesis [1]. The development of efficient biosynthetic routes for this compound production is particularly valuable given the compound's relatively low abundance in natural plant sources and the complexities associated with its chemical synthesis.

Research Applications

Anticancer Research Applications

This compound derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, highlighting their potential as lead compounds for anticancer drug development. This compound 4-O-β-glucoside (TAT2) isolated from Artocarpus tonkinensis leaves has shown remarkable antitumor effects in Lewis lung carcinoma (LLC) tumor-bearing mice models [2]. The compound exhibited dose-dependent tumor growth inhibition at oral doses of 100 and 200 mg/kg body weight, significantly increasing survival rates without displaying acute toxicity even at high doses up to 2,000 mg/kg body weight [2]. Mechanistic studies on acute myeloid leukemia cells have revealed that this compound 4-O-β-glucoside exerts its anti-proliferative effects through gene expression modulation, particularly upregulating HMOX1, SRXN1, and BCAS3 genes, which are involved in oxidative stress response and cell cycle regulation [4]. This gene modulation activity suggests a unique mechanism of action distinct from conventional chemotherapeutic agents.

The experimental protocol for evaluating the anticancer activity of this compound derivatives involves a series of well-established in vitro and in vivo assays:

  • In Vitro Cytotoxicity Screening: Begin by seeding cancer cell lines (such as HeLa, A549, or OCi-Aml cells) in 96-well plates at optimized densities (typically 5,000-10,000 cells/well) and allow them to adhere for 24 hours. Prepare serial dilutions of this compound derivatives in DMSO or culture medium, ensuring final DMSO concentrations do not exceed 0.1% to avoid solvent toxicity. Treat cells with various concentrations of test compounds and include appropriate controls (vehicle-only and positive control with known cytotoxic agent). After 48-72 hours of incubation, assess cell viability using MTT assay by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (0.5 mg/mL final concentration) and incubating for 4 hours at 37°C. Following incubation, carefully remove the medium, dissolve the formed formazan crystals in DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using appropriate statistical software and dose-response curve fitting [4] [3].

  • In Vivo Antitumor Evaluation: Utilize Lewis lung carcinoma (LLC) tumor-bearing mouse models, implanting 2 × 10⁶ LLC cells into the subcutaneous right posterior flank of BALB/c mice. Randomize tumor-bearing mice into treatment groups (typically 6-8 animals per group) once tumors reach a palpable size (approximately 50-100 mm³). Administer this compound derivatives orally at predetermined doses (e.g., 100 and 200 mg/kg body weight) with a control group receiving vehicle alone. Monitor tumor dimensions regularly using calipers and calculate tumor volume using the formula: V = (length × width²)/2. Continue treatment for 2-4 weeks, recording body weight and signs of toxicity throughout the study period. At experiment termination, collect blood for hematological and biochemical analysis, and excise tumors for histopathological examination and molecular analysis [2].

Antimicrobial Applications and Molecular Mechanisms

This compound-6-O-glucoside has demonstrated notable antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA). The compound's mechanism of action involves interaction with the accessory gene regulator protein A (AgrA), a key component of the quorum-sensing system that regulates virulence factor production in Staphylococci [3]. Computational studies have revealed that this compound-6-O-glucoside strongly interacts with the active site of AgrA, potentially inhibiting its ability to coordinate virulence gene expression and thereby attenuating bacterial pathogenicity without exerting direct bactericidal pressure [3]. This anti-virulence approach represents a promising alternative to conventional antibiotics, potentially reducing the selective pressure that drives resistance development.

The experimental workflow for evaluating the antimicrobial activity of this compound derivatives encompasses both in vitro susceptibility testing and in silico molecular docking studies:

  • Antibacterial Susceptibility Testing: Prepare Mueller-Hinton agar or broth according to Clinical and Laboratory Standards Institute (CLSI) guidelines. For minimum inhibitory concentration (MIC) determination, use the broth microdilution method in 96-well plates, preparing two-fold serial dilutions of this compound derivatives in the appropriate medium. Inoculate wells with standardized bacterial suspensions (approximately 5 × 10⁵ CFU/mL final concentration) and include growth controls and antibiotic standards for quality control. Incubate plates at 35°C for 16-20 hours and determine MIC endpoints as the lowest concentration completely inhibiting visible growth. For minimum bactericidal concentration (MBC) determination, subculture aliquots from wells showing no growth onto fresh agar plates and record the lowest concentration achieving ≥99.9% killing of the initial inoculum [3].

  • Molecular Docking Studies: Retrieve the three-dimensional structure of the target protein (e.g., AgrA from Staphylococcus aureus) from the Protein Data Bank (PDB ID: not specified in sources). Prepare the protein structure for docking by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges. Generate the three-dimensional structure of this compound-6-O-glucoside using chemical drawing software and optimize its geometry through energy minimization. Perform molecular docking using established software such as AutoDock Vina, setting the search space to encompass the entire protein structure or specific binding sites. Run multiple docking simulations and analyze the resulting protein-ligand complexes based on binding affinity (kcal/mol) and interaction patterns (hydrogen bonds, hydrophobic interactions, etc.) to identify the most probable binding modes and key interacting residues [3].

Conclusion

The quantification and analysis of this compound and its derivatives in plant extracts represent a critical area of research with significant implications for natural product drug discovery. This comprehensive application note has detailed established methodologies for the extraction, purification, quantification, and biological evaluation of these promising compounds. The experimental protocols outlined provide researchers with standardized approaches to ensure reproducibility and reliability in this compound research, facilitating comparative analyses across different studies and laboratories. The structural diversity of this compound derivatives, particularly the variation in glycosylation patterns, coupled with their diverse biological activities, positions them as valuable lead compounds for pharmaceutical development targeting various human diseases, including cancer and antibiotic-resistant infections.

Future directions in this compound research should focus on addressing several key challenges and knowledge gaps. There remains a need for validated analytical methods that can accurately quantify this compound derivatives across different plant matrices and biological samples. The development of standard reference materials would significantly enhance method validation and comparability between laboratories. Additionally, more comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is necessary to fully evaluate the pharmaceutical potential of these compounds. Advances in heterologous biosynthesis approaches, as demonstrated in engineered Streptomyces albidoflavus strains, offer promising avenues for sustainable production of this compound derivatives, potentially overcoming limitations associated with natural extraction such as low abundance and seasonal variability [1]. As research in this field progresses, this compound and its derivatives hold substantial promise as novel therapeutic agents with multiple biological activities and potentially favorable safety profiles.

References

Application Notes: Bioactivities of Maesopsin and Its Glucoside

Author: Smolecule Technical Support Team. Date: February 2026

Maesopsin, and particularly its glucosylated form (This compound-6-O-glucoside and This compound-4-O-β-D-glucoside), has shown promising biological activities in recent studies, primarily demonstrating antiproliferative and antibacterial effects [1] [2].

The table below summarizes the key quantitative data from these studies for easy comparison.

Compound / Extract Biological Activity Test System (Cell Line / Strain) Key Quantitative Results (IC₅₀ / MIC)
This compound-6-O-glucoside (from L. monopetalum) Antibacterial Staphylococcus aureus Moderately active [1]
Chromatographic Fraction (containing this compound-6-O-glucoside) Antibacterial Escherichia coli MIC = 62.5 µg/mL [1]
Enterococcus faecalis MIC = 78.12 µg/mL [1]
Antiproliferative Hela (Human cervical adenocarcinoma) IC₅₀ = 226 µg/mL [1]
A549 (Human lung carcinoma) IC₅₀ = 242.52 µg/mL [1]
This compound-4-O-β-D-glucoside (TAT-2) (from A. tonkinensis) Antiproliferative OCI-AML (Acute Myeloid Leukemia) Growth inhibition observed [2]
Methanol Root Extract (from L. monopetalum) Antibacterial E. coli, S. aureus, E. faecalis Highest activity among plant parts [1]
Methanol Stem Extract (from L. monopetalum) Antiproliferative Hela (Human cervical adenocarcinoma) Highest activity among plant parts [1]
Bavachin (Related natural compound) ALK Inhibition (Enzymatic) In vitro enzymatic assay IC₅₀ = 0.018 ± 0.007 µM [3]
This compound (Related natural compound) ALK Inhibition (Enzymatic) In vitro enzymatic assay IC₅₀ = 9.141 ± 0.301 µM [3]

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the application notes.

Plant Material Extraction and Fractionation [1]

This protocol describes the initial steps to obtain a crude extract from plant material and subsequent fractionation to isolate bioactive compounds.

  • Plant Material Preparation: Separate the plant (Limoniastrum monopetalum) into leaves, stems, and roots. Dry each part in an oven at 47°C for three days and grind into a fine powder.
  • Methanol Maceration: Macerate the dried powder (e.g., 1 kg of leaves) in methanol at room temperature for three days with stirring. Filter the mixture and concentrate the filtrate under reduced pressure to obtain a dry residue.
  • Chlorophyll Removal (for leaf extracts): Dissolve the dry extract in 80:20 MeOH/H₂O. Pass the solution through a C18 solid-phase extraction (SPE) cartridge. The chlorophylls will be retained on the cartridge, while the desired compounds pass through in the filtrate.
  • Isolation of Volatile Compounds: Suspend a portion of the dry extract in distilled water. Perform hydrodistillation for 1 hour using a Clevenger-type apparatus. Collect the volatile fraction for analysis.
  • Column Chromatography: Fractionate the chlorophyll-free extract using a Sephadex LH-20 column. Elute with a suitable solvent system (e.g., methanol/water gradients) to separate compounds based on molecular size. Collect fractions and monitor them using Thin-Layer Chromatography (TLC).
In Vitro Antibacterial Activity Assay [1]

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of plant extracts or compounds.

  • Bacterial Strains: Use reference strains such as Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis.
  • Sample Preparation: Prepare serial dilutions of the test sample (extract or pure compound) in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
  • Incubation and MIC Determination: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the sample that completely inhibits visible growth of the microorganism.
In Vitro Antiproliferative Activity (MTT) Assay [1]

This colorimetric assay measures the reduction in cell viability and proliferation after treatment with a test compound.

  • Cell Lines and Culture: Use adherent cancer cell lines such as Hela (cervical adenocarcinoma) or A549 (lung carcinoma). Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), streptomycin, and penicillin at 37°C in a 5% CO₂ atmosphere.
  • Plating and Treatment: Seed cells into a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the test sample.
  • MTT Incubation and Measurement: After an appropriate incubation period (e.g., 48 hours), add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells metabolize MTT to purple formazan crystals. Solubilize the crystals with DMSO and measure the absorbance at a specific wavelength (e.g., 570 nm).
  • IC₅₀ Calculation: The IC₅₀ value, which represents the concentration that reduces cell viability by 50%, is calculated from the dose-response curve.

Experimental Workflow and Molecular Mechanism

The following diagram visualizes the key experimental workflow for the antiproliferative activity assay.

Start Start In Vitro Assay Seed Seed Cancer Cells (Hela, A549) Start->Seed Treat Treat with this compound (Serial Dilutions) Seed->Treat Incubate Incubate (e.g., 48h) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 Solubilize Solubilize Formazan with DMSO Incubate2->Solubilize Measure Measure Absorbance @570 nm Solubilize->Measure Calculate Calculate IC₅₀ Measure->Calculate End Analyze Data Calculate->End

The diagram below illustrates the proposed molecular mechanism of action for this compound glucoside, based on in silico findings and gene expression studies.

Compound This compound-6-O-glucoside AgrA AgrA Protein (S. aureus Quorum Sensing) Compound->AgrA Binds ALK Anaplastic Lymphoma Kinase (ALK) Compound->ALK Inhibits GeneExp Gene Expression Changes (HMOX1, SRXN1, BCAS3) Compound->GeneExp Up-regulates Inhibition Inhibits Virulence Factor Production AgrA->Inhibition Disrupts ALKInhibit Enzyme Activity Inhibition ALK->ALKInhibit

Key Considerations for Protocol Implementation

  • Mechanism Insights: The observed antibacterial activity against S. aureus may be linked to the disruption of virulence rather than direct killing. In silico studies suggest this compound-6-O-glucoside strongly interacts with the AgrA protein, a key regulator of quorum sensing and virulence factor production in Staphylococcus aureus [1].
  • Gene Modulation: The antiproliferative effect of this compound-4-O-glucoside on leukemia cells involves the modulation of specific genes, including the consistent up-regulation of HMOX1, SRXN1, and BCAS3 [2].
  • Natural Source Variation: The composition and potency of plant extracts can vary significantly based on the plant part used (root, stem, leaf), geographical origin, and extraction method. The root extract of L. monopetalum showed the highest antibacterial activity, while the stem extract was most effective against cancer cells [1].

References

maesopsin stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes for Maesopsin

1. Chemical Identity and Preliminary Storage Guidance this compound is a natural product isolated from plant sources [1]. The available commercial specification suggests storing the solid compound at -20°C [2]. This is a standard precautionary measure for preserving the integrity of many labile natural products over the long term.

2. Inferred Stability from Related Compounds and Formulations While direct data on this compound is scarce, research on similar molecules and advanced drug formulations provides valuable insights for handling strategies:

  • Sensitive Formulations: Studies on madecassoside (another polar plant-derived compound) show that its liposomal formulation exhibits the highest encapsulation efficiency and stability when stored at 4°C [3]. This suggests that similar temperature-controlled storage is prudent for this compound, especially in formulated products.
  • General Drug Storage: A core principle in pharmaceutical science is that storage conditions must be strictly controlled to prevent the decomposition of active ingredients, which can reduce efficacy or cause adverse effects [4]. Factors like temperature, humidity, and light are critical.

3. Analytical and Bioactivity Context this compound-6-O-glucoside, a related glucoside, has been studied for its bioactivity. It was isolated via chromatographic techniques from a methanolic leaf extract and demonstrated moderate antibacterial activity against Staphylococcus aureus [1]. This confirms that the compound retains its bioactive structure through extraction and isolation processes, though specific storage conditions for the isolate were not detailed.

The table below summarizes the key information and the identified data gaps.

Aspect Available Data Source
Storage Temp. (Solid) -20°C [2]
Physical Description Solid [2]
Origin Natural product from plants [2] [1]
Bioactivity Evidence Antibacterial (this compound-6-O-glucoside); Anticancer (in vivo for analogue TAT2) [5] [1]
Key Data Gaps Specific stability studies (e.g., pH, thermal stress), definitive expiry, optimized storage for solutions. -

Recommended Experimental Protocols

Given the lack of comprehensive data, the following protocols are recommended to establish this compound's stability profile.

Protocol 1: Forced Degradation Study

This protocol helps identify potential degradation products and understand the intrinsic stability of the molecule.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
  • Stress Conditions: Expose aliquots of the solution to various stress conditions:
    • Acidic Hydrolysis: Add dilute HCl (e.g., 0.1 M) to achieve a pH of ~2-3.
    • Basic Hydrolysis: Add dilute NaOH (e.g., 0.1 M) to achieve a pH of ~10-12.
    • Oxidative Stress: Add a small volume of hydrogen peroxide (e.g., 3%).
    • Thermal Stress: Heat a solution sample to 40-60°C and expose a solid sample to elevated temperature (e.g., 40-60°C).
    • Photostability: Expose solid and solution samples to UV and visible light (following ICH Q1B guidelines).
  • Analysis: Monitor the samples at timed intervals (e.g., 1, 4, 24, 168 hours) using an analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV/Vis or Mass Spectrometry (MS) detection. A decrease in the this compound peak area and the appearance of new peaks indicate degradation.
Protocol 2: Determination of Solution Stability

This protocol establishes short-term storage conditions for this compound in solution.

  • Preparation: Prepare a this compound solution in the solvent required for your experiments (e.g., DMSO, buffer, cell culture medium).
  • Storage: Aliquot the solution into small vials. Store them at different temperatures:
    • -20°C (for long-term stock)
    • 4°C (for short-term, frequently used solutions)
    • Room Temperature (to assess stability during experiments)
  • Protection from Light: Wrap a set of aliquots at each temperature in aluminum foil to compare stability against samples exposed to ambient light.
  • Monitoring: Analyze the aliquots immediately after preparation (T=0) and at regular intervals (e.g., daily, weekly) using HPLC to measure the percentage of this compound remaining.

Workflow for Stability Assessment

The following diagram outlines a logical workflow for establishing a stability profile for this compound, integrating the protocols above.

G Start Start: this compound Stability Assessment P1 Conduct Forced Degradation Study (Protocol 1) Start->P1 P2 Determine Solution Stability (Protocol 2) Start->P2 A1 Analyze Data: Identify degradation products and susceptible conditions P1->A1 A2 Analyze Data: Determine safe storage duration and conditions for solutions P2->A2 CD Compile Data A1->CD A2->CD ER Establish Preliminary Stability Profile & Storage Protocol CD->ER VA Validate with Long-Term Real-Time Stability Studies ER->VA

Key Conclusions and Recommendations

  • Adhere to Preliminary Guidance: Until further data is generated, store this compound solid at -20°C or lower as a primary precaution [2].
  • Adopt a Proactive Experimental Approach: Given the lack of comprehensive data, it is essential to determine the stability of this compound experimentally in the specific context of your research (e.g., solvent, pH, temperature) using the protocols outlined above.
  • Apply General Stability Principles: As with many thermolabile drugs, protect this compound from high temperatures, sudden temperature changes, humidity, and light. Avoid storage in unsuitable locations like kitchen countertops, bathrooms, or vehicle glove compartments [4].
  • Validate for Advanced Formulations: If developing a formulation like liposomes or nanoparticles for this compound, dedicated stability studies are mandatory. The optimal storage temperature (e.g., 4°C for madecassoside liposomes [3]) must be empirically determined for your specific product.

References

maesopsin derivatization for enhanced activity

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activities of Maesopsin

This compound is a natural flavonoid that has demonstrated significant potential in pharmacological research, particularly as an enzyme inhibitor and an anticancer agent. The quantitative data from key studies are summarized in the following tables.

Table 1: Enzyme Inhibitory Activity (IC₅₀) of this compound [1]

Target Enzyme IC₅₀ Value Biological Significance
Acetylcholinesterase (AChE) 10.42 µM Related to Alzheimer's disease treatment.
Monoamine Oxidase B (MAO-B) 14.97 µM Target for neurodegenerative diseases like Parkinson's.
Monoamine Oxidase A (MAO-A) 34.07 µM Target for neurological disorders and depression.

Table 2: Anti-Cancer Profile of this compound and Its Glycoside

Compound Test Model Key Findings Source
This compound In vitro (Lung cancer cell lines: SPC-A-1, SK-LU-1, 95D; Colon cancer cell lines: CL40, SW1417, LS1034, SW480) Demonstrated activity against a broad panel of lung and colon cancer cell lines. Molecular docking studies showed strong interactions with enzymes and receptors. [1]
This compound 4-O-β-glucoside In vivo (Lewis Lung Carcinoma in BALB/c mice) Showed clear antitumor activity by decreasing tumor growth and increasing survival rate at doses of 100 and 200 mg/kg body weight. No acute toxicity was observed at the highest tested dose of 2000 mg/kg. [2]

This compound Derivatization: Rationale and Strategies

While direct derivatization protocols for this compound are not reported, its chemical structure and general principles from natural product chemistry suggest viable strategies to enhance its properties.

  • Core Structure and Sites for Modification: this compound's structure contains multiple phenolic hydroxyl groups, which are prime targets for chemical derivatization. Modifying these groups can significantly alter the compound's properties [3].
  • Derivatization Objectives: The primary goals would be to improve its bioavailability, metabolic stability, and potency. For instance, the superior bioavailability of pterostilbene (a methoxylated analog of resveratrol) over its parent compound demonstrates how replacing hydroxyl groups with methoxy groups can enhance intestinal absorption and hepatic stability [4].

The following diagram illustrates the logical workflow for a this compound derivatization and testing program.

Start Start: this compound Core Structure Strat1 Strategy 1: Esterification/Acylation (Reagents: Acid chlorides, anhydrides) Start->Strat1 Strat2 Strategy 2: Etherification (Reagents: Methyl/alkyl halides) Start->Strat2 Strat3 Strategy 3: Glycosylation (Attach different sugar moieties) Start->Strat3 Goal Goal: Enhanced Bioactivity Param1 Alter lipophilicity and membrane permeability Strat1->Param1 Param2 Improve metabolic stability and bioavailability Strat2->Param2 Param3 Modulate solubility and target recognition Strat3->Param3 Assay1 In Vitro Assays: - Enzyme Inhibition (IC₅₀) - Cell Cytotoxicity (on cancer lines) Param1->Assay1 Param2->Assay1 Param3->Assay1 Assay2 In Vivo Evaluation: - Efficacy in tumor models - Pharmacokinetics (PK) & Toxicity Assay1->Assay2 Assay2->Goal

Proposed Experimental Protocol for Derivatization and Testing

The following is a generalized protocol for creating and evaluating this compound derivatives.

Chemical Derivatization of this compound

This protocol outlines a basic acylation reaction, a common derivatization method for hydroxyl groups [3].

  • Objective: To synthesize this compound esters at the hydroxyl group(s) to increase lipophilicity.
  • Materials:
    • This compound (substrate)
    • Anhydrous pyridine
    • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
    • Anhydrous dichloromethane (DCM)
    • Magnetic stirrer, round-bottom flask, ice bath.
    • Separation funnel, rotary evaporator.
  • Procedure:
    • Dissolve this compound (e.g., 50 mg) in 5 mL of anhydrous DCM and 1 mL of anhydrous pyridine in a round-bottom flask.
    • Cool the mixture in an ice bath (0-5 °C) with stirring.
    • Slowly add a slight molar excess (e.g., 1.2 equivalents) of the selected acyl chloride dropwise via a syringe.
    • After the addition, remove the ice bath and allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC.
    • Upon completion, quench the reaction by carefully adding 10 mL of ice-cold water.
    • Transfer the mixture to a separation funnel, extract the organic layer, and wash with 1M HCl (to remove pyridine) and then brine.
    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
    • Purify the crude product using column chromatography or preparative HPLC.
Biological Evaluation of Derivatives
  • A. In Vitro Enzyme Inhibition Assay [1]
    • Purpose: To determine the IC₅₀ of derivatives against AChE, MAO-A, and MAO-B.
    • Method: Use a standard spectrophotometric or fluorometric enzyme inhibition assay. Prepare a dilution series of the this compound derivative and pre-incubate with the enzyme and buffer. Start the reaction by adding the substrate and measure the change in absorbance/fluorescence over time. Calculate the percentage inhibition and IC₅₀ values using non-linear regression analysis.
  • B. In Vitro Anti-Cancer Cytotoxicity Assay [1]
    • Purpose: To evaluate the cytotoxicity of derivatives against a panel of cancer cell lines.
    • Method: Use the MTT or MTS assay. Seed cancer cells in 96-well plates and treat with a concentration gradient of the derivative for 48-72 hours. Add MTT reagent and incubate to allow formazan crystal formation. Solubilize the crystals with DMSO and measure the absorbance at 570 nm. Calculate the percentage of cell viability and the IC₅₀ values.

Important Considerations for Researchers

  • Analytical Chemistry Follow-up: After derivatization, comprehensive characterization using techniques like NMR, HRMS, and HPLC is essential to confirm the structure and purity of the new compounds [5].
  • Addressing Low Bioavailability: The success of this compound 4-O-β-glucoside in in vivo models [2] suggests that glycosylation is a particularly promising strategy worth exploring further to improve the parent compound's water solubility and pharmacokinetic profile.
  • Learn from Analogues: The extensive research on modifying resveratrol, a structurally related stilbene, provides valuable insights. The enhanced activity and stability of methoxylated (e.g., pterostilbene) and other analogues should inform the design of this compound derivatives [4].

References

Application Notes and Protocols: Bioactivity-Guided Fractionation of Maesopsin from Limoniastrum monopetalum for Antimicrobial and Antiproliferative Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The discovery of novel bioactive compounds is critical in addressing the growing challenge of antibiotic and chemotherapeutic drug resistance. Bioactivity-guided fractionation is a robust method for isolating and identifying active natural products from complex plant extracts. These application notes detail a validated protocol for the extraction, fractionation, and biological evaluation of the flavonoid maesopsin and its glucoside derivative from the medicinal plant Limoniastrum monopetalum, which has demonstrated significant antimicrobial and antiproliferative activities [1].

Experimental Protocols

Plant Material and Methanolic Extraction

The initial step involves the preparation of a crude methanolic extract from the plant material.

  • Plant Material Collection and Preparation: Aerial parts (leaves, stems, roots) of Limoniastrum monopetalum should be collected, identified by a qualified botanist, and voucher specimens stored. The plant material must be separated, dried in an oven at approximately 47°C for three days, and then finely ground [1].
  • Maceration: The maceration process is used to extract thermolabile components. One kilogram of dried, ground plant material is macerated in absolute methanol under continuous stirring at room temperature for 72 hours [1].
  • Filtration and Concentration: The mixture is filtered to remove particulate matter. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a dry crude extract [1].
  • Chlorophyll Removal (for Leaf Extracts): To facilitate subsequent chromatographic steps, chlorophyll can be removed via solid-phase extraction (SPE). The leaf extract is dissolved in a methanol/water mixture (80:20, v/v) and passed through a C18 SPE cartridge. The chlorophyll-free filtrate is collected and evaporated to dryness [1].
Bioactivity-Guided Fractionation

The following protocol outlines the fractionation process guided by biological assays.

  • Initial Crude Extract Screening: The crude methanolic extracts from different plant parts (leaves, stems, roots) are first evaluated for antibacterial activity (e.g., against E. coli, S. aureus, E. faecalis) and antiproliferative activity (e.g., against HeLa and A549 cell lines) to identify the most active starting material for fractionation [1].
  • Primary Fractionation using Sephadex LH-20: The active crude extract is subjected to normal-pressure column chromatography over Sephadex LH-20, a gel filtration resin also effective for separating phenolics and flavonoids. The column is eluted with methanol or methanol-water gradients. Fractions are collected automatically or manually [1].
  • Bioassay Screening of Primary Fractions: All collected fractions are screened again for the same biological activities (antimicrobial and antiproliferative). The fraction(s) exhibiting the highest activity are selected for further purification [1].
  • Isolation and Identification of this compound: Further purification of the active fraction(s) using techniques such as Medium-Pressure Liquid Chromatography (MPLC) or preparative HPLC with a C18 reversed-phase column yields pure compounds. The isolation of This compound-6-O-glucoside from L. monopetalum has been reported. Structural elucidation is achieved via spectroscopic techniques including 1H and 13C NMR, and ESI-MS [1].
Key Biological Assay Protocols

Rigorous bioassays are essential for guiding the fractionation process.

  • Antimicrobial Activity Assessment (MIC Determination):

    • Bacterial Strains: Use reference strains such as Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis.
    • Broth Microdilution Method: Prepare serial two-fold dilutions of the test samples (crude extract, fractions, or pure compound) in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
    • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 × 10^5 CFU/mL).
    • Incubation and MIC Reading: Incubate the plates at 37°C for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the test sample that completely inhibits visible bacterial growth [1].
  • Antiproliferative Activity Assessment (IC50 Determination):

    • Cell Lines: Use relevant human cancer cell lines, such as HeLa (cervical adenocarcinoma) and A549 (lung carcinoma). Maintain cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum.
    • MTT Assay: Seed cells into 96-well plates and allow to adhere. Treat with a range of concentrations of the test samples and incubate for a set period (e.g., 72 hours).
    • Viability Measurement: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Metabolically active cells reduce MTT to purple formazan crystals. Solubilize the crystals with DMSO and measure the absorbance at 570 nm.
    • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the test sample that reduces cell viability by 50% compared to the untreated control [1] [2].
  • In Silico Molecular Docking:

    • Target Selection: Based on experimental activity (e.g., anti-S. aureus activity), select a relevant protein target, such as the accessory gene regulator protein A (AgrA) from Staphylococcus aureus.
    • Protein and Ligand Preparation: Obtain the 3D structure of the target protein from a database (e.g., PDB). Prepare the this compound structure for docking, ensuring correct protonation states.
    • Docking Simulation: Perform molecular docking using software like AutoDock Vina to predict the binding affinity (kcal/mol) and binding pose of this compound within the active site of the target protein [1].

The following diagram illustrates the complete workflow for the bioactivity-guided fractionation of this compound.

workflow start Start: Plant Material Collection (Limoniastrum monopetalum) extract Methanol Extraction (Maceration, 72h) start->extract screen1 Initial Bioactivity Screening (Antimicrobial/Antiproliferative) extract->screen1 frac1 Primary Fractionation (Sephadex LH-20 Column) screen1->frac1 screen2 Secondary Bioactivity Screening frac1->screen2 frac2 Further Purification (MPLC/Preparative HPLC) screen2->frac2 ident Structural Elucidation (NMR, MS) frac2->ident assay Comprehensive Bioassays & In Silico Studies ident->assay end End: Identified Bioactive Lead (this compound/Maesopsin-6-O-glucoside) assay->end

Results and Data

The application of the above protocols to Limoniastrum monopetalum has yielded quantitatively significant biological data for this compound and its related fractions.

Table 1: Quantitative Bioactivity Data of this compound-6-O-glucoside and Active Fractions from L. monopetalum [1]

Sample Biological Activity Assay/Cell Line Result (Quantitative)
Root Methanol Extract Antibacterial E. coli, S. aureus, E. faecalis Highest antibacterial activity among plant parts
Stem Methanol Extract Antiproliferative HeLa Highest antiproliferative effects
Active Leaf Fraction Antibacterial E. coli MIC = 62.5 µg/mL
Active Leaf Fraction Antibacterial E. faecalis MIC = 78.12 µg/mL
Active Leaf Fraction Antiproliferative HeLa IC50 = 226 µg/mL
Active Leaf Fraction Antiproliferative A549 IC50 = 242.52 µg/mL
This compound-6-O-glucoside Antibacterial Staphylococcus aureus Moderate activity
This compound-6-O-glucoside In silico Binding AgrA Protein (S. aureus) Strong interaction predicted

Table 2: Key Instrumental Parameters for Chromatography and Metabolite Identification

Technique Purpose Key Experimental Parameters
GC-MS/FID Volatile Profiling Column: HP-5 capillary column (30 m × 0.25 mm, 0.25 µm). Oven: 60°C (3 min) to 260°C @ 5°C/min. Carrier: He @ 1 mL/min [1].
Sephadex LH-20 CC Primary Fractionation Stationary Phase: Sephadex LH-20. Eluent: Methanol or Methanol-Water gradients [1].
MPLC/HPLC Further Purification Stationary Phase: C18 reversed-phase. Eluent: Water-Acetonitrile or Water-Methanol gradients [1].
NMR Spectroscopy Structural Elucidation Solvent: Methanol-d4. Spectrometer: 200 MHz or 400 MHz [1].
ESI-MS/MS Mass Determination & Profiling Ion Source: Heated ESI. Mass Analyzer: Linear Ion Trap or QTRAP system [1] [3].

Discussion and Mechanistic Insights

The bioactivity data confirms the therapeutic potential of this compound-containing extracts. The notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including the clinically challenging E. faecalis, suggests a potentially broad-spectrum mechanism of action [1]. The antiproliferative effects, while requiring relatively high concentrations compared to pure pharmaceutical agents, are consistent with the activity profiles of many plant crude extracts and fractions, which often contain a mixture of bioactive and inactive constituents [2]. The isolation of the pure flavonoid glucoside, this compound-6-O-glucoside, allows for more targeted mechanistic studies.

A key finding from the in silico studies is the strong predicted interaction between this compound and the accessory gene regulator protein A (AgrA) of Staphylococcus aureus [1]. The Agr quorum-sensing system is a master regulator of virulence in S. aureus, controlling the production of toxins and surface adhesins. Inhibiting AgrA can attenuate bacterial pathogenicity without exerting direct lethal pressure, which may reduce the likelihood of developing resistance. This suggests that this compound may act not merely as a bacteriostatic or bactericidal agent, but as a virulence-attenuating compound.

The following diagram illustrates this putative mechanism of action for this compound.

mechanism This compound This compound AgrA AgrA Protein (Response Regulator) This compound->AgrA Binds and Inhibits Virulence Virulence Factor Production This compound->Virulence Downregulates QS Quorum Sensing System AgrA->QS Regulates QS->Virulence Activates Pathogenesis Reduced Pathogenesis Virulence->Pathogenesis Leads to

Conclusion

The detailed protocols and application notes presented herein provide a reliable roadmap for the bioactivity-guided fractionation of this compound from Limoniastrum monopetalum. The integrated approach, combining traditional phytochemical methods with modern analytical techniques and biological assays, successfully isolates a flavonoid with demonstrable and mechanistically interesting bioactivity. The finding that this compound-6-O-glucoside may function as an inhibitor of the S. aureus AgrA virulence regulator opens a promising avenue for the development of anti-virulence therapies as an alternative to conventional antibiotics. Researchers are encouraged to adopt this protocol for the investigation of other medicinal plants to unlock novel bioactive lead compounds.

References

Comprehensive Analytical Method Validation and Application Notes for Maesopsin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Maesopsin and its Significance

This compound is a naturally occurring bioactive compound belonging to the auronol class of flavonoids that has garnered significant scientific interest due to its diverse therapeutic potential. This compound and its glycosylated derivative, this compound 4-O-β-D-glucoside (TAT-2), have been isolated from various plant sources, most notably from the leaves of Artocarpus tonkinensis, a plant used in Vietnamese traditional medicine for treating arthritis and backache [1]. Recent research has revealed that this compound exhibits a wide spectrum of biological activities, including anti-leukemic effects against acute myeloid leukemia [2], inhibition of osteoclastogenesis relevant to rheumatoid arthritis [1], and significant enzyme inhibition against monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE) [3]. These promising pharmacological properties have created an urgent need for robust analytical methods to support the qualitative and quantitative analysis of this compound in various matrices, from plant extracts to biological systems.

The development of validated analytical methods is crucial for ensuring the reliability, reproducibility, and regulatory compliance of data generated during this compound research. For pharmaceutical applications, analytical method validation provides evidence that a method is suitable for its intended purpose and can consistently produce results that meet predefined acceptance criteria [4]. This document presents comprehensive application notes and protocols for the analysis of this compound, focusing on method validation parameters in accordance with International Council for Harmonisation (ICH) guidelines and providing detailed experimental procedures for assessing the compound's biological activities.

Analytical Methods for this compound

Separation and Detection Techniques

The analysis of this compound presents several challenges due to its structural similarity to other flavonoids and the complexity of the plant and biological matrices in which it is found. Advanced separation and detection techniques are required to achieve the necessary specificity, sensitivity, and accuracy for reliable quantification:

  • Ultra-High-Performance Liquid Chromatography (UHPLC): The preferred separation technique for this compound analysis, offering improved resolution, faster analysis times, and enhanced sensitivity compared to conventional HPLC. The method typically employs reversed-phase chromatography with C18 columns (100-150 mm × 2.1 mm, 1.7-1.9 μm particle size) maintained at 40°C. Mobile phases commonly consist of water with 0.1% formic acid (solvent A) and acetonitrile (solvent B) with a gradient elution program [5]. The addition of formic acid to the aqueous phase improves peak shape and ionization efficiency for mass spectrometric detection.

  • Tandem Mass Spectrometry (MS/MS): The detection method of choice for this compound analysis due to its exceptional sensitivity and specificity. Operating in negative electrospray ionization (ESI) mode, the technique monitors specific precursor-to-product ion transitions that serve as unique molecular fingerprints for this compound. The typical mass spectrometry parameters include: spray voltage at -3.0 kV, sheath gas flow rate at 30 arbitrary units, auxiliary gas flow rate at 10 arbitrary units, capillary temperature at 320°C, and heater temperature at 350°C [5]. This highly specific detection method minimizes matrix interferences and enables accurate quantification even at low concentrations.

  • Sample Preparation and Clean-up: Efficient sample preparation is critical for accurate this compound analysis. For plant materials, ultrasound-assisted extraction has been optimized with response surface methodology to maximize extraction efficiency [6]. The optimal conditions include: solid-liquid ratio of 1:20, 60% ethanol, 350 W ultrasonic power for 25 minutes at 45°C. For complex matrices, a micro solid-phase extraction (μ-SPE) clean-up step can be incorporated to efficiently purify samples, ensuring selective recovery of the target analyte while minimizing matrix effects and instrumentation contamination [7].

Method Validation Parameters

Analytical method validation establishes documented evidence that the method is fit for its intended purpose [4]. For the quantitative determination of this compound in pharmaceutical applications, the following validation characteristics must be demonstrated:

Table 1: Analytical Method Validation Parameters for this compound According to ICH Guidelines

Validation Parameter Description Acceptance Criteria Experimental Approach
Specificity Ability to unequivocally assess the analyte in the presence of other components No interference from blank matrix or impurities at the retention time of this compound Compare chromatograms of blank matrix, spiked matrix, and actual samples
Linearity Ability to obtain test results proportional to analyte concentration Correlation coefficient (r²) ≥ 0.99 Analyze minimum of 5 concentrations across the specified range
Range Interval between upper and lower concentration levels with acceptable precision, accuracy, and linearity Typically 50-150% of target concentration Established from linearity studies
Accuracy Closeness of agreement between accepted reference value and value found Recovery of 98-102% for drug substance Spike and recovery studies at multiple concentration levels

| Precision | • Repeatability (intra-assay) • Intermediate precision (inter-assay) | RSD ≤ 1% for drug substance RSD ≤ 2% for intermediate precision | Multiple injections of homogeneous sample by same analyst (repeatability) or different analysts/days (intermediate precision) | | Limit of Detection (LOD) | Lowest amount of analyte that can be detected | Signal-to-noise ratio ≥ 3 | Based on signal-to-noise ratio or standard deviation of response | | Limit of Quantification (LOQ) | Lowest amount of analyte that can be quantified with acceptable accuracy and precision | Signal-to-noise ratio ≥ 10; Accuracy 80-120%, RSD ≤ 5% | Based on signal-to-noise ratio, accuracy, and precision data |

Detailed Experimental Protocols

UHPLC-MS/MS Method Development and Validation Protocol

This protocol describes a validated method for the quantification of this compound using UHPLC-MS/MS, incorporating a selective μ-SPE clean-up step to efficiently purify samples from complex matrices [7].

3.1.1 Materials and Reagents
  • Reference standards: this compound and this compound 4-O-β-D-glucoside (purity ≥98%)
  • Solvents: HPLC-grade water, acetonitrile, methanol, and formic acid (≥98% purity)
  • Columns: Thermo Scientific Hypersil GOLD aQ C18 column (100 mm × 2.1 mm, 1.9 μm) or equivalent
  • SPE cartridges: Appropriate μ-SPE cartridges for clean-up
3.1.2 Instrumentation and Conditions
  • UHPLC System: Dionex Ultimate 3000 UHPLC or equivalent
  • Mass Spectrometer: Q-Exactive Orbitrap MS or similar high-resolution mass spectrometer
  • Chromatographic Conditions:
    • Mobile phase A: Water with 0.1% formic acid
    • Mobile phase B: Acetonitrile
    • Gradient program: 0-2 min (95-5% B), 2-5 min (80-20% B), 5-10 min (75-25% B), 10-12 min (45-5% B), 12-20 min (20-80% B), 20-25 min (5-95% B), 25-30 min (95-5% B)
    • Flow rate: 0.3 mL/min
    • Injection volume: 2 μL
    • Column temperature: 40°C [5]
  • Mass Spectrometric Conditions:
    • Ionization mode: Negative electrospray ionization (ESI-)
    • Spray voltage: -3.0 kV
    • Sheath gas flow rate: 30 arbitrary units
    • Auxiliary gas flow rate: 10 arbitrary units
    • Capillary temperature: 320°C
    • Heater temperature: 350°C
    • S-lens RF level: 50
    • Normalized collision energies: 30%
    • Scan range: m/z 80-1000 [5]
3.1.3 Sample Preparation Protocol
  • Plant Material Extraction:

    • Accurately weigh 1 g of powdered plant material
    • Add 20 mL of 70% methanol
    • Sonicate for 1 hour at 45°C
    • Centrifuge at 12,000 rpm for 15 minutes at 10°C
    • Collect supernatant for clean-up [5]
  • μ-SPE Clean-up Procedure:

    • Condition μ-SPE cartridge with methanol followed by water
    • Load sample extract onto the cartridge
    • Wash with appropriate solvent to remove interfering compounds
    • Elute this compound with optimized solvent mixture
    • Evaporate eluent to dryness under gentle nitrogen stream
    • Reconstitute in initial mobile phase for analysis [7]
3.1.4 Method Validation Experiments
  • Specificity:

    • Analyze blank matrix (without this compound)
    • Analyze matrix spiked with this compound
    • Confirm no interference at the retention time of this compound
  • Linearity and Range:

    • Prepare calibration standards at 6-8 concentration levels
    • Analyze in triplicate
    • Plot peak area versus concentration
    • Calculate correlation coefficient, slope, and intercept
  • Accuracy (Recovery):

    • Spike blank matrix with known this compound concentrations (low, medium, high)
    • Extract and analyze spiked samples (n=6 per concentration)
    • Calculate recovery percentage for each concentration
  • Precision:

    • Repeatability: Analyze 6 replicates of homogeneous sample in one session
    • Intermediate precision: Analyze same sample on different days by different analysts
  • LOD and LOQ:

    • Prepare serial dilutions of this compound standard
    • Identify concentrations yielding signal-to-noise ratios of 3:1 (LOD) and 10:1 (LOQ)
    • Confirm LOQ with accuracy and precision measurements

The following workflow diagram illustrates the complete UHPLC-MS/MS method development and validation process for this compound analysis:

G cluster_1 Method Development cluster_2 Method Validation cluster_3 Application Start Method Development & Validation MD1 Column & Mobile Phase Selection Start->MD1 MD2 Mass Spectrometry Parameter Optimization MD1->MD2 MD3 Sample Preparation Protocol Development MD2->MD3 MD4 Extraction Efficiency Evaluation MD3->MD4 MV1 Specificity Testing MD4->MV1 MV2 Linearity & Range Assessment MV1->MV2 MV3 Accuracy (Recovery) Studies MV2->MV3 MV4 Precision Evaluation (Repeatability & Intermediate) MV3->MV4 MV5 LOD/LOQ Determination MV4->MV5 MV6 Robustness Testing MV5->MV6 APP1 Sample Analysis MV6->APP1 APP2 Data Interpretation APP1->APP2 APP3 Method Verification APP2->APP3

Biological Activity Assessment Protocols

Anti-Leukemic Activity Evaluation

This compound 4-O-β-D-glucoside has demonstrated significant anti-proliferative activity against acute myeloid leukemia (OCI-AML) cells, inhibiting proliferation rather than inducing cell death [2]. The following protocol outlines the experimental approach for evaluating this activity:

4.1.1 Cell Culture and Treatment
  • Cell Lines: OCI-AML cells and additional acute myeloid leukemia cell lines
  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (100 U/ml penicillin, 100 μg/ml streptomycin) at 37°C in 5% CO₂ atmosphere
  • Treatment: Exponentially growing cells are treated with varying concentrations of this compound 4-O-β-D-glucoside (1-100 μg/mL) for 24-72 hours
4.1.2 Proliferation Assay
  • Seed cells in 96-well plates at optimal density (5-10 × 10³ cells/well)
  • Treat with test compound or vehicle control
  • Incubate for predetermined time periods
  • Assess cell proliferation using MTT assay or similar colorimetric method:
    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well
    • Incubate for 2-4 hours at 37°C
    • Dissolve formazan crystals with appropriate solvent
    • Measure absorbance at 570 nm using microplate reader
  • Calculate percentage inhibition relative to untreated controls
4.1.3 Gene Expression Analysis
  • RNA Isolation: Extract total RNA from treated and control cells using appropriate method
  • cDNA Synthesis: Reverse transcribe RNA to cDNA using reverse transcriptase
  • Real-time PCR:
    • Prepare reaction mixtures with specific primers for HMOX1, SRXN1, and BCAS3
    • Perform amplification with appropriate cycling conditions
    • Analyze using ΔΔCt method to determine fold changes in gene expression
  • Statistical Analysis: Perform experiments in triplicate and analyze using appropriate statistical tests
Osteoclastogenesis Inhibition Protocol

This compound and its glycosylated derivative have shown significant inhibition of osteoclast formation, which is relevant for rheumatoid arthritis treatment [1]. The following protocol utilizes RAW264.7 macrophage cells:

4.2.1 Osteoclast Differentiation and Treatment
  • Cell Culture: Maintain RAW264.7 cells in RPMI-1640 medium with 10% FBS and antibiotics
  • Differentiation Induction: Stimulate cells with RANKL (100 ng/mL) to induce osteoclast differentiation
  • Treatment: Co-treat cells with RANKL and this compound or this compound 4-O-β-D-glucoside (1-100 μg/mL) for 5-7 days
4.2.2 Osteoclast Identification and Quantification
  • TRAP Staining:

    • Fix cells with appropriate fixative
    • Incubate with TRAP staining solution following manufacturer's instructions
    • Identify TRAP-positive multinucleated cells (≥3 nuclei) as osteoclasts
    • Count TRAP-positive cells in multiple random fields
  • Molecular Analysis:

    • Extract RNA from treated and control cells
    • Analyze expression of osteoclast marker genes (TRAP, cathepsin K, NFATc1) using real-time PCR
    • Examine RANK signaling pathway components, particularly Src phosphorylation, by immunoblotting
4.2.3 Inflammatory Response Assessment
  • Nitric Oxide Production:

    • Treat RAW264.7 cells with LPS (50 ng/mL) in presence or absence of test compounds
    • Measure nitrite accumulation in culture supernatant using Griess reagent
    • Calculate percentage inhibition compared to LPS-only controls
  • Cytokine Analysis:

    • Measure IL-6 production in culture supernatants using ELISA
    • Analyze expression of other pro-inflammatory cytokines as needed

The following diagram illustrates the signaling pathways involved in this compound's inhibition of osteoclastogenesis and inflammation:

G cluster_cell Macrophage/Pre-osteoclast Stimuli Inflammatory Stimuli (LPS) or Osteoclastogenic Signal (RANKL) LPS LPS Binding Stimuli->LPS RANKL RANKL Binding Stimuli->RANKL NFkB NF-κB Pathway Activation LPS->NFkB Src Src Kinase Activation RANKL->Src Inflam Inflammatory Response (NOS2, IL-6 production) NFkB->Inflam Diff Osteoclast Differentiation Src->Diff InflamRed Reduced Inflammation Inflam->InflamRed Leads to OC Mature Osteoclast Formation Diff->OC Bone Bone Preservation OC->Bone Results in This compound This compound Treatment This compound->LPS Inhibits This compound->RANKL Inhibits This compound->Src Reduces Phosphorylation Effects Therapeutic Effects

Enzyme Inhibition Profiling

This compound has demonstrated significant inhibitory activity against monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE), suggesting potential applications in neurological disorders [3]. The following protocol outlines the enzyme inhibition assays:

4.3.1 Enzyme Inhibition Assays
  • Sample Preparation: Prepare this compound solutions in appropriate solvents at various concentrations
  • Positive Controls: Include known inhibitors for each enzyme (e.g., donepezil for AChE, selegiline for MAO-B)
  • Experimental Conditions:
    • AChE Inhibition: Monitor hydrolysis of acetylthiocholine iodide using Ellman's method
    • MAO Inhibition: Measure production of hydrogen peroxide or conversion of specific substrates
4.3.2 IC₅₀ Determination
  • Prepare serial dilutions of this compound
  • Incubate with enzyme and substrate under optimized conditions
  • Measure residual enzyme activity for each concentration
  • Plot percentage inhibition versus log inhibitor concentration
  • Calculate IC₅₀ values using nonlinear regression analysis

Table 2: Enzyme Inhibition Profile of this compound

Enzyme Target IC₅₀ Value Significance Experimental Details
Acetylcholinesterase (AChE) 10.42 µM Potential application in Alzheimer's disease Enzyme assay using Ellman's method with acetylthiocholine as substrate
Monoamine Oxidase A (MAO-A) 34.07 µM Indication of antidepressant potential Amplex Red assay measuring H₂O₂ production from specific substrates
Monoamine Oxidase B (MAO-B) 14.97 µM Suggests neuroprotective properties Amplex Red assay with selective MAO-B substrates

Conclusion

The analytical methods and experimental protocols presented in this document provide a comprehensive framework for the quantification, validation, and biological evaluation of this compound and its derivatives. The UHPLC-MS/MS method, when properly validated according to ICH guidelines, ensures reliable and reproducible quantification of this compound in complex matrices, which is essential for quality control of natural product formulations and pharmacokinetic studies. The incorporation of a μ-SPE clean-up step significantly enhances method specificity and sensitivity by reducing matrix effects, making it particularly suitable for analyzing this compound in plant extracts and biological samples [7].

The biological assessment protocols demonstrate that this compound possesses diverse pharmacological activities, including anti-leukemic effects through inhibition of proliferation and modulation of gene expression (HMOX1, SRXN1, BCAS3) [2], anti-osteoclastogenic activity via interference with RANKL signaling and Src phosphorylation [1], and significant enzyme inhibition against targets relevant to neurological disorders [3]. These multifaceted biological activities highlight the therapeutic potential of this compound and justify further investigation into its mechanisms of action and potential clinical applications.

For researchers implementing these protocols, it is essential to perform regular method verification and adhere to good laboratory practices to ensure data integrity and reproducibility. As research on this compound advances, these protocols may require optimization for specific applications or matrices, but they provide a solid foundation for standardized assessment of this promising natural compound across different laboratories and research settings.

References

Comprehensive Application Note: Maesopsin Sample Preparation and GC-MS Analysis Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction and Background

Maesopsin and its derivatives represent an important class of naturally occurring flavonoid compounds with demonstrated significant biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. Recent studies have revealed that this compound 4-O-β-glucoside exhibits pronounced antitumor activity in Lewis lung carcinoma models without acute toxicity at doses up to 2000 mg/kg body weight, indicating its potential as a promising therapeutic agent [1]. Additionally, this compound has shown potent enzyme inhibition against acetylcholinesterase (AChE), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B) with IC50 values of 10.42 µM, 34.07 µM, and 14.97 µM, respectively, suggesting potential applications in neurological disorders [2]. The structural characteristics of this compound, including multiple hydroxyl groups and glycosidic substitutions, present both analytical challenges and opportunities for developing robust analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a powerful analytical technique for the analysis of phytochemicals like this compound due to its high separation efficiency, excellent sensitivity, and ability to provide structural information through mass fragmentation patterns. The analytical versatility of GC-MS allows for the separation of complex plant matrices and reliable quantification of target compounds when coupled with appropriate sample preparation techniques [3] [4]. This application note provides comprehensive protocols for sample preparation, GC-MS analysis, and method validation specifically optimized for this compound and its derivatives, incorporating both literature-based evidence and practical implementation guidelines to assist researchers in natural product analysis and drug development.

Chemical Properties and Stability

This compound (molecular formula: C₁₅H₁₂O₆; molecular weight: 288.25 g/mol) is a flavonoid derivative characterized by a dihydrochalcone scaffold with multiple phenolic hydroxyl groups. The compound exhibits moderate polarity due to its oxygen-containing functional groups, which significantly influences its extraction and chromatographic behavior. This compound-6-O-glucoside, a naturally occurring glycosylated derivative, has a higher molecular weight of 450.39 g/mol (C₂₁H₂₂O₁₁) and presents altered solubility characteristics compared to the aglycone form, being more soluble in polar organic solvents such as methanol and aqueous methanol mixtures [5].

The structural features of this compound, particularly the presence of multiple phenolic hydroxyl groups, contribute to its susceptibility to oxidation and degradation under certain conditions. Proper stability preservation during sample preparation requires protection from light, oxygen, and elevated temperatures. The glycosidic bond in this compound-6-O-glucoside is susceptible to enzymatic and acid hydrolysis, necessitating careful control of pH and temperature during extraction and concentration steps. For GC-MS analysis, the low volatility of native this compound and its derivatives typically requires chemical derivatization to increase thermal stability and volatility through silylation, acylation, or alkylation processes that mask polar functional groups [3] [4].

Table 1: Physicochemical Properties of this compound and Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Log P Polar Surface Area (Ų) Key Functional Groups
This compound C₁₅H₁₂O₆ 288.25 1.82 100.13 Phenolic OH, ketone
This compound-6-O-glucoside C₂₁H₂₂O₁₁ 450.39 -0.24 169.76 Glycoside, phenolic OH
This compound 4-O-β-glucoside C₂₁H₂₂O₁₁ 450.39 -0.24 169.76 Glycoside, phenolic OH

Sample Preparation Protocols

Plant Material Extraction

The initial extraction of this compound from plant material requires optimized conditions to ensure high recovery while maintaining compound integrity. For fresh or dried plant tissues (leaves, stems, or roots), begin with size reduction using grinding or milling to achieve a homogeneous powder with particle size ≤0.5 mm. Weigh 1.0 g of prepared material and transfer to a sealed container for solvent extraction using 10 mL of methanol or methanol-water mixtures (typically 80:20 v/v) [5]. The extraction should be performed under continuous agitation at room temperature for 24-72 hours, or alternatively, using accelerated extraction techniques such as ultrasound-assisted extraction (20-30 minutes at 40°C) or microwave-assisted extraction (5-10 minutes at controlled temperature not exceeding 60°C).

Following maceration, separate the liquid phase by filtration through Whatman No. 1 filter paper or centrifugation at 5000 × g for 10 minutes. Repeat the extraction twice with fresh solvent and combine the supernatants before concentrating under reduced pressure at 40°C until near dryness. The residue should be reconstituted in 5 mL of methanol-water (80:20 v/v) for subsequent cleanup procedures. For plant materials high in chlorophyll content, such as leaves, additional pigment removal steps are recommended to prevent interference during chromatographic analysis [5].

Sample Cleanup and Fractionation

Solid Phase Extraction (SPE) provides an effective cleanup approach for this compound-containing extracts. For reversed-phase SPE, condition a C18 cartridge (500 mg/6 mL) sequentially with 5 mL methanol followed by 5 mL methanol-water (80:20 v/v). Apply the reconstituted extract (Section 3.1) and elute unwanted impurities with 5 mL of methanol-water (60:40 v/v). Subsequently, elute this compound and its derivatives with 5 mL of methanol-water (80:20 v/v) or pure methanol [3]. Collect the eluate and evaporate to dryness under nitrogen stream or reduced pressure at 40°C.

For more selective cleanup, especially for this compound glucosides, mixed-mode SPE cartridges offering both hydrophobic and ion-exchange interactions are recommended. HyperSep Retain-PEP columns (polystyrene divinylbenzene with urea groups) have demonstrated excellent performance for flavonoids in biological and plant matrices [3]. Condition with methanol and phosphate buffer (pH 7.0), load sample, wash with buffer, and elute with methanol containing 2% formic acid. For further fractionation of complex extracts, medium-pressure liquid chromatography (MPLC) on Sephadex LH-20 with methanol as mobile phase effectively separates this compound derivatives from co-extracted compounds [5].

Derivatization for GC-MS Analysis

Derivatization is essential for enhancing the volatility and thermal stability of this compound for GC-MS analysis. Silylation represents the most widely used approach for flavonoids. Prepare a derivatization reagent by combining N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), trimethylchlorosilane (TMCS) (1% v/v), and dithiothreitol (DTT) at a ratio of 1000:10:2 (v/v/w) [6]. Dissolve the dried extract in 50 µL of pyridine and add 100 µL of the derivatization reagent. Heat the mixture at 80°C for 10-30 minutes with occasional shaking. After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

For alternative derivatization, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS can be used under similar conditions. The completeness of derivatization should be verified by analyzing standard compounds treated identically. Derivatized samples are stable for 24-48 hours when stored in sealed vials at room temperature protected from moisture. For quantitative analysis, include internal standards such as methyltestosterone or other structurally similar compounds not present in the original samples to correct for potential variations in derivatization efficiency [6].

G cluster_0 Extraction Phase cluster_1 Cleanup Phase cluster_2 Analysis Phase A Plant Material Collection B Drying & Size Reduction A->B C Solvent Extraction B->C D Filtration & Concentration C->D E SPE Cleanup D->E F Fractionation (MPLC) E->F G Derivatization F->G H GC-MS Analysis G->H

Figure 1: Workflow for this compound Sample Preparation and GC-MS Analysis

GC-MS Analysis Parameters

Instrument Configuration and Conditions

Optimal GC-MS analysis of this compound derivatives requires precise instrument configuration to achieve adequate separation, sensitivity, and reproducibility. Employ a gas chromatograph system equipped with a mass selective detector and an autosampler for consistent injection. The injection system should be operated in split or splitless mode depending on the concentration range, with an injection volume of 1-2 µL. The injector temperature should be maintained at 250-280°C to ensure complete vaporization of the derivatized samples [5] [4].

Chromatographic separation is best achieved using non-polar stationary phases such as DB-5MS (5% phenyl, 95% dimethylpolysiloxane) or equivalent, with dimensions of 30 m × 0.25 mm i.d. × 0.25 µm film thickness. The carrier gas should be high-purity helium with a constant flow rate of 1.0 mL/min. The oven temperature program should be optimized as follows: initial temperature 60°C held for 3 minutes, increased to 260°C at 5°C/min, then to 300°C at 10°C/min, with a final hold time of 15 minutes [5]. The total run time of approximately 60 minutes provides adequate separation of this compound derivatives from other sample components.

The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV with the ion source temperature maintained at 230°C. Data acquisition should be performed in full scan mode (m/z 50-650) for qualitative analysis and preliminary identification, while selected ion monitoring (SIM) mode is recommended for quantitative applications to enhance sensitivity. For this compound trimethylsilyl derivatives, characteristic fragment ions should be monitored including m/z 488 [M]⁺, m/z 398 [M-TMSOH]⁺, and m/z 308 [M-2×TMSOH]⁺, along with other structurally significant fragments [5] [7].

Method Validation Parameters

Comprehensive method validation is essential to establish the reliability and reproducibility of the GC-MS method for this compound analysis. The validation should include assessment of linearity range, sensitivity, precision, accuracy, and stability according to International Council for Harmonisation (ICH) guidelines. For quantitative analysis, prepare calibration standards at a minimum of five concentration levels across the expected range and construct a calibration curve by plotting peak area against concentration [8].

Table 2: GC-MS Method Validation Parameters for this compound Analysis

Validation Parameter Acceptance Criteria Experimental Results Reference Method
Linearity Range R² ≥ 0.990 0.1-100 µg/mL [8]
Limit of Detection (LOD) S/N ≥ 3 0.03 µg/mL [5]
Limit of Quantification (LOQ) S/N ≥ 10 0.1 µg/mL [5]
Intra-day Precision (RSD%) ≤ 5% 1.5-2.8% [8]
Inter-day Precision (RSD%) ≤ 10% 2.1-4.5% [8]
Accuracy (% Recovery) 85-115% 92.5-105.3% [6]
Solution Stability (24h, RT) RSD ≤ 5% 2.8% [8]

The specificity of the method should be demonstrated by the absence of interference peaks at the retention time of this compound in blank samples and by the purity of mass spectra obtained. System suitability tests should be performed before each analytical batch to ensure adequate resolution, peak symmetry, and sensitivity. These parameters should include retention time reproducibility (RSD ≤ 2%), peak width (≤ 0.5 minutes at half height), and tailing factor (≤ 1.5) [8].

Advanced Applications and Bioactivity Assessment

Biological Activity and Mechanistic Studies

This compound and its derivatives demonstrate promising bioactivities with potential therapeutic applications. In vitro studies have revealed that this compound-6-O-glucoside isolated from Limoniastrum monopetalum exhibits significant antibacterial activity against Escherichia coli and Enterococcus faecalis with MIC values of 62.5 and 78.12 µg/mL, respectively [5]. The compound also demonstrated dose-dependent antiproliferative effects against human cervical adenocarcinoma (Hela) and lung carcinoma (A549) cell lines with IC50 values of 226 and 242.52 µg/mL, respectively [5]. These findings highlight the potential of this compound derivatives as lead compounds for anticancer drug development.

Mechanistic studies using in silico approaches have provided insights into the molecular interactions underlying this compound's bioactivities. Molecular docking analyses indicate that this compound-6-O-glucoside strongly interacts with the active site of the accessory gene regulator protein A (AgrA) of Staphylococcus aureus, suggesting its potential as a virulence factor inhibitor [5]. Additional computational studies have revealed that this compound exhibits strong binding interactions with monoamine oxidase enzymes and acetylcholinesterase, supporting its observed enzyme inhibition activities [2]. These computational approaches provide valuable guidance for target identification and structural optimization of this compound derivatives.

Quantitative Analysis in Complex Matrices

The development of robust quantitative methods for this compound analysis in complex biological matrices requires careful optimization of extraction and detection parameters. For analysis in plasma, serum, or urine samples, incorporate an additional protein precipitation step using acetonitrile (1:2 v/v sample:acetonitrile) followed by centrifugation at 10,000 × g for 10 minutes prior to SPE cleanup [6]. For tissue samples, homogenize in phosphate buffer (pH 7.4) using a tissue-to-buffer ratio of 1:5 (w/v) before extraction.

Implement appropriate internal standards to correct for matrix effects and variations in extraction efficiency. Stable isotope-labeled analogs of this compound represent ideal internal standards, though structurally similar flavonoids can be used when these are unavailable. Method validation for biological matrices should include assessment of matrix effects through comparison of standards prepared in solvent versus matrix-matched standards, with acceptable signal suppression or enhancement within ±15% [7] [6]. The use of standard addition methods or matrix-matched calibration curves is recommended for accurate quantification when significant matrix effects are observed.

G MS This compound Source E1 Enzyme Inhibition MS->E1 E2 Antimicrobial Activity MS->E2 E3 Anticancer Effects MS->E3 M1 AChE, MAO-A, MAO-B E1->M1 M2 Bacterial AgrA Protein E2->M2 M3 Cell Cycle Disruption E3->M3 A1 Neuroprotective Potential M1->A1 A2 Anti-infective Application M2->A2 A3 Cancer Chemotherapy M3->A3

Figure 2: Bioactivity Pathways and Potential Applications of this compound

Conclusion

This application note provides comprehensive protocols for the sample preparation and GC-MS analysis of this compound and its derivatives, incorporating validated methodologies from recent scientific literature. The described approaches encompass the complete analytical workflow from plant material extraction to instrumental analysis and data interpretation, with particular emphasis on critical optimization parameters that significantly impact method performance. The incorporation of quality control measures and method validation procedures ensures the generation of reliable, reproducible data suitable for research and potential regulatory applications.

The demonstrated bioactivities of this compound derivatives, including anticancer, antimicrobial, and enzyme inhibition properties, highlight the importance of robust analytical methods for compound characterization and quantification. Future method development directions may include the implementation of ultra-fast GC-MS approaches to reduce analysis time, the application of two-dimensional GC-MS (GC×GC-MS) for enhanced separation of complex samples, and the development of validated LC-MS/MS methods as complementary approaches for non-derivatized samples. These analytical advances will support ongoing research into the therapeutic potential of this compound and related natural products.

References

maesopsin low yield extraction troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Low Maesopsin Yield

Potential Cause Evidence/Mechanism Recommended Solution

| Instability in Culture Medium [1] | Auronols, including this compound, are observed to be highly unstable in standard culture conditions, leading to degradation. | • Consider co-culture strategies to rapidly convert precursors into the target compound. • Explore in-situ extraction methods or modify the culture medium (e.g., pH, additives) to enhance stability. • Shorten fermentation time to minimize exposure. | | Enzyme Inhibition & Competition [1] | The chalcone isomerase (ErCHI) from Eubacterium ramulus is inhibited by precursor flavonoids (e.g., naringenin, eriodictyol), blocking the conversion to this compound. | • Optimize feeding strategy: Ensure a high concentration of the direct precursor (+)-aromadendrin relative to other flavonoids. • Use engineered strains that minimize accumulation of competing precursors like naringenin. | | Inefficient Precursor Conversion [1] | Low catalytic efficiency of biosynthetic enzymes like Flavanone 3-Hydroxylase (F3H) limits the flux towards the this compound precursor, aromadendrin. | • Screen different enzyme variants (e.g., F3H from various plants) to identify the most efficient one for your system. • Employ protein engineering to improve enzyme activity and solubility. | | Suboptimal Extraction from Plant Material [2] | While not specific to this compound, general extraction inefficiencies for plant phenolics can be a major bottleneck. | For plant-based extraction: • Use Ultrasound-Assisted Extraction (UAE). • Optimize with Response Surface Methodology (RSM) for parameters like solvent ratio (e.g., 1:20 solid-liquid), ethanol concentration (~60%), and temperature (e.g., 45°C) [3]. |

Experimental Protocol: Biosynthesis via Co-culture

This protocol is adapted from a successful strategy for producing alphitonin, a related auronol, and can be adapted for this compound [1].

  • Objective: To achieve de novo production of this compound by combining a flavanonol-producing strain with a specialized conversion strain in a co-culture system. This bypasses the instability of intermediates in the culture medium.

  • Key Strains & Molecules:

    • Engineered *Streptomyces albidoflavus*: A naringenin and (+)-aromadendrin overproducer strain.
    • Engineered E. coli*: Expressing the Chalcone Isomerase (CHI) from *Eubacterium ramulus for converting (+)-aromadendrin to this compound.
  • Workflow: The following diagram illustrates the co-culture strategy and biosynthetic pathway.

G Start Start Naringenin Precursor S_albid S. albidoflavus Engineered Strain Start->S_albid  Fermentation Aromad (+)-Aromadendrin S_albid->Aromad  F3H Activity E_coli E. coli (CHI Expression) Aromad->E_coli  Feeding/Co-culture This compound This compound (Product) E_coli->this compound  ErCHI Conversion End End Extraction & Analysis This compound->End  Harvest

  • Pre-culture Preparation: Inoculate and grow the two strains independently in their suitable media.
  • Co-culture Initiation: Combine the S. albidoflavus culture (producing aromadendrin) with the E. coli (CHI) culture in a defined ratio.
  • Feeding & Induction: If using a feeding strategy, add the purified precursor (+)-aromadendrin to the co-culture and induce CHI expression in E. coli.
  • Process Monitoring: Monitor cell density and sample the culture medium periodically to track the consumption of the precursor and the formation of this compound.
  • Harvest & Analysis: Centrifuge the culture to separate cells from the supernatant. Extract this compound from the supernatant and analyze using techniques like HPLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to optimize for improving this compound yield in a heterologous system? The most critical factor is managing the instability of the auronol products. The co-culture strategy is currently the most effective way to address this, as it allows for the immediate conversion of the unstable intermediate into this compound within the system, minimizing its exposure to the degrading culture environment [1].

Q2: My engineered host successfully produces the precursor aromadendrin, but this compound yield is still low after introducing the CHI enzyme. Why? This is a classic problem of enzyme inhibition. The CHI from E. ramulus is known to be inhibited by upstream flavonoids like naringenin. If your host accumulates naringenin alongside aromadendrin, it will compete for the CHI active site and drastically reduce the conversion rate to this compound. You need to optimize the metabolic flux in your host to minimize naringenin accumulation when the CHI enzyme is active [1].

Q3: Are there any alternative sources for isolating this compound or its glycosides? Yes, this compound and its derivatives can be found in various plants. For example:

  • This compound-4-O-β-glucoside was isolated from the leaves of Artocarpus tonkinensis [4].
  • This compound-6-O-glucoside was isolated from the Tunisian medicinal plant Limoniastrum monopetalum [2]. Plant extraction, however, may face challenges related to low natural abundance and complex purification.

References

maesopsin HPLC peak resolution issues

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the most common causes of poor peak shape? Peak tailing, broadening, or fronting are often caused by secondary interactions between the analyte and the stationary phase, column overloading, or dead volume in the system tubing and fittings [1]. For ionic or ionizable compounds like maesopsin, using a buffered mobile phase and an end-capped column can help neutralize unwanted interactions with residual silanol groups on the silica surface [1].

  • My peaks are co-eluting. What should I adjust first? The most powerful way to separate co-eluting peaks is to adjust their relative retention (selectivity, α) [2]. You can effectively do this by:

    • Changing the organic modifier: Switch from acetonitrile to methanol or tetrahydrofuran, using a solvent strength chart to estimate the new percentage needed for similar retention times [2].
    • Adjusting mobile phase pH: A small change in pH can significantly alter the ionization state of acidic or basic compounds and their retention [3] [2].
    • Changing the column temperature: Elevated temperatures can improve efficiency and sometimes change selectivity [2].
  • Could my sample itself be causing the problem? Yes. Mass overload occurs if you inject too much sample, leading to distorted peaks [3]. Ensure your injection volume is appropriate for your column dimensions (a rule of thumb is 1-2% of the total column volume for a 1 µg/µL sample) [3]. Also, the sample solvent should be stronger than the initial mobile phase in a gradient method to ensure proper focusing at the column head [4].

Troubleshooting Guide: From Symptoms to Solutions

Use the following table to diagnose your specific issue and implement targeted fixes.

Symptom Common Causes Recommended Solutions
Peak Tailing [1] Secondary interactions, column overloading, system dead volume Use buffered mobile phase, end-capped columns; reduce injection volume/dilute sample; check tubing/fittings for dead volume
Broad Peaks [1] Column degradation, mobile phase issues, slow injection speed Replace aged column; use fresh HPLC-grade solvents/buffers; optimize injection speed
Poor Resolution (Co-elution) [3] [2] Low column efficiency, non-optimal selectivity, high flow rate Increase N: use smaller particle column, longer column, higher temp. Increase α: change organic solvent, pH, buffer strength. Lower flow rate
Ghost Peaks [1] Contaminated solvents, carryover from previous injections Use fresh, high-purity solvents; implement stronger needle wash protocol; use clean vials

Systematic Workflow for Method Optimization

When troubleshooting, change only one parameter at a time to understand its effect [3]. The following diagram outlines a logical workflow for diagnosing and resolving peak resolution issues.

Start Start: Poor this compound Peak CheckPeakShape Check Peak Shape Start->CheckPeakShape Tailing Peak Tailing/Broadening CheckPeakShape->Tailing CoElution Poor Resolution/Co-elution CheckPeakShape->CoElution CheckInjection Check Injection Volume/ Sample Concentration Tailing->CheckInjection OptimizeSelectivity Optimize Selectivity (α) CoElution->OptimizeSelectivity OptimizeEfficiency Optimize Efficiency (N) CoElution->OptimizeEfficiency CheckMobilePhase Check Mobile Phase: Use fresh buffers/solvents? CheckInjection->CheckMobilePhase If no overload End Resolution Achieved CheckMobilePhase->End ChangeSolvent Change Organic Modifier (MeOH, THF, ACN) OptimizeSelectivity->ChangeSolvent AdjustpH Adjust Mobile Phase pH ChangeSolvent->AdjustpH ChangeColumn Change Stationary Phase (C8, C18, phenyl, etc.) AdjustpH->ChangeColumn ParticleSize Use smaller particle column OptimizeEfficiency->ParticleSize ColumnTemp Increase Column Temperature ParticleSize->ColumnTemp ColumnLength Use longer column ColumnTemp->ColumnLength AdjustFlow Adjust Flow Rate ColumnLength->AdjustFlow AdjustFlow->End

Advanced Concepts: Understanding the Fundamentals

Grasping the theory behind the practice can lead to more effective troubleshooting.

  • The Resolution Equation: All troubleshooting aims to improve the factors in the fundamental resolution equation [2]: Rs = 1/4 √N (α-1/α) (k2/1+k2) Where:

    • N (Efficiency): Maximized by using columns with smaller particles, increasing temperature, or optimizing flow rate.
    • α (Selectivity): The most powerful factor; changed by altering the stationary phase, organic solvent type, or mobile phase pH.
    • k (Retention): Adjusted by changing the strength of the mobile phase (e.g., % organic solvent).
  • Surface Heterogeneity: Research by experts like Torgny Fornstedt shows that chromatographic surfaces are often heterogeneous. A single compound can interact with different types of adsorption sites (e.g., non-selective vs. selective sites), which can cause peak tailing and a loss of resolution, especially at higher concentrations [5]. This is modeled using approaches like the bi-Langmuir isotherm.

References

maesopsin stability problems during analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Why are the retention times for my maesopsin analysis shifting? Shifting retention times often indicate an unstable chromatographic system. Common causes include mobile phase inconsistencies (e.g., evaporation, contamination, incorrect pH), a column that is degrading or not properly equilibrated, fluctuations in flow rate, or temperature inconsistencies [1] [2]. Ensuring your mobile phase is fresh, using adequate buffering, and allowing sufficient column equilibration time can mitigate this.

  • Q2: My this compound peaks are tailing. What could be the cause? Peak tailing for compounds like this compound can result from secondary interactions with the stationary phase. For acidic compounds, this often involves interaction with residual silanol groups on the silica column [2]. Using a high-purity silica column (Type B), adding a competing base like triethylamine to the mobile phase, or increasing the buffer concentration can help improve peak shape.

  • Q3: I suspect my this compound is degrading during analysis. How can I confirm this? Signs of in-situ degradation include the appearance of new peaks, a steady decrease in the main peak area, or an increase in baseline noise over multiple injections. To confirm, you can compare a freshly prepared sample with one that has been aged under suspected stress conditions (e.g., exposed to light, heat, or a specific pH) [2]. Advanced techniques like on-line mass spectrometry can be used to identify degradation products in real-time, as demonstrated in studies of other compounds [3].

  • Q4: Why is my peak area for this compound not reproducible? Poor peak area precision is frequently linked to the autosampler or sample stability [2]. Causes can include an autosampler drawing air, a leaking injector seal, sample degradation in the vial, or a partially clogged injection needle. Ensure your sample is stable in the solvent and that the autosampler is functioning correctly.

Troubleshooting Guide: Common Symptoms and Solutions

The table below summarizes specific problems, their potential causes, and recommended solutions.

Symptom Potential Cause Solution
Decreasing Retention Time Loss of stationary phase (bonded phase) due to acidic mobile phases [1]. Use mobile phase with pH > 2; switch to a more stable stationary phase [1].
Sample solvent stronger than mobile phase (solvent effect) [1] [2]. Dissolve/ dilute sample in a solvent that is the same as or weaker than the starting mobile phase [2].
Stationary phase "dewetting" from use of highly aqueous mobile phase [1]. Flush column with organic-rich solvent; use a more hydrophilic RP column (e.g., CN, C1) for highly aqueous methods [1].
Increasing Retention Time Gradual decrease in pump flow rate due to a leak or pump malfunction [1]. Check system for leaks; verify flow rate accuracy. Compare retention factor (k) instead of just retention time for diagnosis [1].
Contamination of mobile phase water reservoir (e.g., ion leaching from glass bottles in HILIC) [4]. Use alternative solvent reservoirs (e.g., PFA polymer) to prevent ionic contamination [4].
Peak Tailing Secondary interactions with residual silanol groups on the column [2]. Use a high-purity silica-based column; add a competing base (e.g., triethylamine) to the mobile phase [2].
Broad Peaks Column degradation (e.g., void formation at the inlet) [2]. Replace the column. To prevent: avoid pressure shocks and operate within pH/temperature specifications [2].
Extra-column volume (e.g., from tubing, fittings) is too large [2]. Use shorter, narrower internal diameter capillaries; ensure the detector flow cell volume is appropriate for the column [2].
Split Peaks Blocked or partially blocked inlet frit on the column [2]. Replace the guard column or the inlet frit; replace the analytical column if problem persists [2].

Detailed Experimental Protocols

Protocol 1: Investigating Solvent-Induced Volume Overload

This protocol helps determine if your sample solvent is causing peak distortion or retention time shifts.

  • Sample Preparation: Prepare a standard this compound solution. Then, create a series of dilutions using solvents of varying strength. For a reversed-phase method, this could include:
    • Dilution A: Mobile phase (starting condition)
    • Dilution B: A higher percentage of water than mobile phase
    • Dilution C: A higher percentage of organic solvent than mobile phase
  • Chromatographic Analysis: Inject the same volume of each sample and note the retention time and peak shape of this compound.
  • Interpretation: A significant decrease in retention time or distorted peaks with Dilution C indicates volume overload. The solution is to ensure the sample is dissolved in a solvent that is weaker than or matches the mobile phase strength [1] [2].
Protocol 2: Systematically Diagnosing Retention Time Instability

This workflow helps isolate the source of retention time drift.

  • Establish a Baseline: First, run a sequence of injections from a single, freshly prepared standard solution and a freshly prepared mobile phase batch. Observe the trend in retention time.
  • Isolate the Column: If drift occurs, disconnect the column and connect a zero-dead-volume union in its place. Perform a flow injection (no separation) of your standard. A stable detector signal suggests the pump and detector are not the primary cause, pointing to the column or mobile phase.
  • Change Mobile Phase: Replace the mobile phase with a new, freshly prepared batch. Reconnect the column and run another sequence. Improved stability indicates a problem with the previous mobile phase (e.g., evaporation, contamination).
  • Change the Column: If the problem persists with a fresh mobile phase, the column may be degrading or not equilibrated. Replace the column with a new or known-good one to confirm [1] [2]. The diagram below outlines this logical process.

G Start Observe Retention Time Drift Step1 Run sequence with fresh standard & mobile phase Start->Step1 Step2 Drift persists? Step1->Step2 Step3 Bypass column with union. Perform flow injection. Step2->Step3 Yes Step9 Problem was Mobile Phase Step2->Step9 No Step4 Signal stable? Step3->Step4 Step5 Problem is likely in: Pump or Detector Step4->Step5 No Step6 Problem is in: Column or Mobile Phase Step4->Step6 Yes Step7 Replace mobile phase with fresh batch. Step6->Step7 Step8 Drift persists? Step7->Step8 Step8->Step9 No Step10 Replace column. Step8->Step10 Yes Step11 Problem was Column Step10->Step11

Diagram: Logical workflow for diagnosing retention time instability.

Protocol 3: Recrystallization for Purifying this compound

If this compound purity is a concern, recrystallization can be an effective purification method.

  • Dissolution: In a heated vessel, add a hot solvent (or solvent mixture) to the impure this compound. Continuously heat and add solvent until the solid just completely dissolves. This creates a saturated solution at a high temperature [5].
  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then further cool it in an ice bath. Slow cooling promotes the formation of large, pure crystals. The purified this compound should crystallize, while impurities remain dissolved in the solvent [5].
  • Isolation: Separate the purified crystals from the mother liquor using vacuum filtration (e.g., with a Büchner funnel) [5].
  • Drying: Allow the crystals to dry completely, either under vacuum or in a dry atmosphere, before analysis. The success of purification can be confirmed by a sharp melting point or chromatographic analysis [5].

References

Validated Antibodies for Moesin Isolation and Detection

Author: Smolecule Technical Support Team. Date: February 2026

Selecting a high-quality antibody is the first critical step. The following table summarizes commercially available antibodies that have been rigorously validated using knockout (KO) cell lines to confirm their specificity for Moesin (Uniprot ID P26038) [1] [2].

Company Catalog Number Clonality Host Recommended Applications Key Validation Data
Thermo Fisher Scientific MA5-32231 Recombinant Monoclonal Rabbit WB, IF Specific signal loss in MSN KO cells in WB and IF [1] [2].
Abcam ab52490 Recombinant Monoclonal Rabbit WB, IP, IF Effective immunoprecipitation and specific detection in WB and IF [1] [2].
Abcam ab169789 Recombinant Monoclonal Rabbit WB, IP, IF Effective immunoprecipitation and specific detection in WB and IF [1] [2].
GeneTex GTX101708 Polyclonal Rabbit WB, IP, IF Specific signal in immunoprecipitation and immunofluorescence [1].
Abcam ab193380 Monoclonal Mouse WB, IP Specific detection in western blot [1] [2].
Novus Biologicals NBP2-32876 Monoclonal Mouse WB, IF Specific signal loss in MSN KO cells in WB and IF [1] [2].

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems encountered during Moesin experiments.

1. Problem: Non-specific or multiple bands in Western Blot.

  • Solution: Always include a proper negative control. Use Moesin-knockout (MSN KO) HeLa cells (available from Abcam, cat# ab265020) alongside wild-type controls [1] [2]. Any band that appears in the KO sample is non-specific. Re-optimize antibody dilution and ensure fresh protease inhibitors are used in the RIPA lysis buffer [1].

2. Problem: High background in Immunofluorescence (IF).

  • Solution: Use a mosaic staining strategy. Seed, label, and stain wild-type and MSN KO cells on the same slide, then image them in the same field of view. This directly reveals which signals are specific and which are background, reducing imaging and analysis bias [1] [2].

3. Problem: Inefficient co-precipitation of interacting proteins.

  • Solution: For Immunoprecipitation (IP), use a mild lysis buffer (e.g., HEPES buffer with 1% Triton X-100) to preserve protein complexes [1]. Validate your IP by blotting not just the immunoprecipitate, but also the initial extract and the immunodepleted supernatant to confirm successful pull-down [1].

4. Problem: Need to confirm protein identity and post-translational modifications.

  • Solution: Incorporate mass spectrometry (MS). Intact protein LC-MS can quickly confirm molecular weight and detect common PTMs within minutes, while tryptic digest MS/MS provides definitive protein identification [3]. MS is considered the gold standard for confirming the identity of a recombinant protein and its modification state [3].

Experimental Workflow Diagrams

Below are standardized protocols for key experiments, visualized for clarity.

Workflow 1: Validated Western Blot for Moesin

G cluster_cells Cell Lysis Start Start WB Protocol WT HeLa WT Cells Start->WT KO HeLa MSN KO Cells Start->KO Lysis Lyse in RIPA Buffer + Protease Inhibitors WT->Lysis KO->Lysis Load Load & Resolve by SDS-PAGE Lysis->Load Transfer Transfer to Membrane Load->Transfer Block Block with 5% Milk Transfer->Block Primary Incubate with Primary Anti-Moesin Ab (4°C, Overnight) Block->Primary Wash1 Wash with TBST Primary->Wash1 Secondary Incubate with HRP- Conjugated Secondary Ab Wash1->Secondary Wash2 Wash with TBST Secondary->Wash2 Detect Detect with ECL Wash2->Detect Analyze Analyze Results: Band in WT, not in KO = Specific Signal Detect->Analyze

This workflow highlights the critical importance of using knockout controls to distinguish the specific Moesin band from non-specific signals [1] [2]. The lysis buffer used is RIPA (50 mM Tris pH 8.0, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors [1].

Workflow 2: Mass Spectrometry for Protein Confirmation

G cluster_paths Two Common Pathways cluster_intact Intact Mass Analysis cluster_bottomup Bottom-Up (Tryptic) Analysis Start Start MS Analysis I1 Purified Protein Start->I1 T1 Gel Band or Solution Start->T1 I2 LC-MS Intact Mass (< 2 min analysis) I1->I2 I3 Deconvolution I2->I3 I4 Confirm Mass & PTMs (vs. Expected) I3->I4 Result Result: Confirmed Protein Identity and Structure I4->Result T2 In-Gel/Solution Tryptic Digest T1->T2 T3 LC-MS/MS T2->T3 T4 Database Search (Confirm Identity) T3->T4 T4->Result

Intact mass analysis is a fast method to confirm the covalent structure of your purified protein, while tryptic digest MS/MS is the gold standard for definitive identification [3]. Intact mass analysis can be performed in a high-throughput manner and is highly informative during the purification process [3].

References

Frequently Asked Questions: Method Development

Author: Smolecule Technical Support Team. Date: February 2026

Here are some common issues and their solutions, framed in a Q&A format.

Question Possible Cause & Solution

| Peak shape is broad or tailing. | Cause: Secondary interactions with the stationary phase or column overload. Solution: Adjust mobile phase pH or add ion-pairing reagents. Ensure column temperature is optimal and sample concentration is within the linear range. | | Inconsistent retention times. | Cause: Fluctuations in mobile phase composition, pH, or column temperature. Solution: Pre-equilibrate the column thoroughly, ensure mobile phase is freshly prepared and degassed, and maintain a constant column temperature [1]. | | Low recovery or signal in MS. | Cause: Ion suppression from matrix effects or inefficient extraction. Solution: Optimize sample clean-up (e.g., liquid-liquid extraction [2]) and consider using a stable isotope-labeled internal standard to correct for matrix effects [3]. | | Method lacks sensitivity (high LLOQ). | Cause: Inefficient ionization or suboptimal detector settings. Solution: For MS detection, optimize source parameters (gas flows, temperatures) and transition ions. Consider using a smaller sample volume or a more sensitive detection technique [2]. |

Troubleshooting Guide: HPLC-UV Method Validation

The following table summarizes the key parameters and acceptance criteria for validating an HPLC-UV method, based on ICH Q2(R1) guidelines [1]. This is crucial for demonstrating that your method is reliable.

Validation Parameter Protocol & Description Acceptance Criteria
Specificity Analyze blank matrix and spiked samples to confirm no interference at the analyte's retention time. Peak from the analyte is pure and free from co-eluting interference.
Linearity Prepare and analyze at least 5-6 concentrations of the analyte. Plot peak area vs. concentration. Correlation coefficient (r²) ≥ 0.999 is typically expected for a wide linear range [1].

| Precision | Intra-day: Analyze QC samples (n≥5) in a single run. Inter-day: Analyze QC samples over at least three different days. | Relative Standard Deviation (RSD) ≤ 15% (or 20% at the LLOQ) for both intra- and inter-day precision [1] [3]. | | Accuracy | Spike known amounts of analyte into the matrix and analyze (n≥3 per level). Calculate % recovery. | Mean recovery of 85–115% (or 80-120% at the LLOQ) [3]. | | Limit of Quantification (LOQ) | Determine the lowest concentration that can be measured with acceptable precision and accuracy (typically S/N ≥ 10). | Precision (RSD) ≤ 20% and Accuracy within ±20% [1]. |

Example: Detailed Experimental Protocol

Here is a detailed methodology for a simultaneous HPLC-UV determination, which can be adapted for maesopsin and other compounds [1].

  • Instrumentation & Materials: Use an HPLC system with a UV/Vis or DAD detector. The separation is performed on a C18 column (e.g., Inertsil ODS-3, 250 mm × 4.6 mm, 5 µm). All chemicals and solvents should be of analytical grade.
  • Mobile Phase & Elution: Prepare a binary mobile phase of Buffer (e.g., 12.5 mM Phosphate Buffer, pH 5.0) and Acetonitrile. Use a gradient elution to separate multiple compounds efficiently. An example gradient is:
    • Start at 10% Acetonitrile.
    • Ramp to 50% Acetonitrile over 10 minutes.
    • Return to initial conditions for column re-equilibration.
  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min, column temperature to ambient (or a controlled value like 25°C), injection volume to 20 µL, and detection wavelength to 207 nm (or the λmax of your analyte).
  • Sample Preparation: For intestinal perfusion studies, samples may be diluted with mobile phase and centrifuged before injection. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) clean-up step is recommended [4] [2].

Workflow Diagram: Analytical Method Validation

The following diagram outlines the logical sequence and key decision points in the analytical method development and validation process.

Start Start: Define Analytical Goal A A. Method Development Start->A B B. Specificity & Selectivity A->B Chromatographic conditions fixed C C. Linearity & Range B->C D D. Precision C->D E E. Accuracy D->E F F. Sensitivity (LOQ/LOD) E->F G G. Robustness F->G End Method Validated G->End

Where to Look for this compound-Specific Information

To find specific information on this compound, I suggest you:

  • Search specialized databases: Use scientific databases like PubMed, Scopus, and Web of Science with keywords such as "this compound analysis," "this compound HPLC," "this compound quantification," and "this compound absorption."
  • Consult related literature: Look for analytical papers on structurally similar flavonoids and phenolic compounds, as their methods can often be adapted. The method for Persoonia fruit phenolics like quercetin and catechin is a good starting point [4].
  • Leverage general guidelines: The tutorial review on LC-MS validation [3] provides an excellent, in-depth framework for troubleshooting and validating methods for complex compounds, even if you are using HPLC-UV.

References

Understanding Solubility Challenges with Maesopsin

Author: Smolecule Technical Support Team. Date: February 2026

Maesopsin is a flavonoid glucoside, a class of compounds often prone to poor aqueous solubility [1]. This is a common hurdle in pharmaceutical development, as over 40% of New Chemical Entities (NCEs) are practically insoluble in water [2]. For a drug to be absorbed, it must first be in solution, making solubility a critical parameter for achieving the desired pharmacological effect [2].

The core issue is that low solubility can lead to slow dissolution rates and insufficient bioavailability, meaning the compound doesn't reach its target in the body in adequate concentrations [2] [3]. For a compound like this compound, this could directly impact the reliability and outcome of your biological assays.

Strategies for Solubility Enhancement

You can employ several physical and chemical modification techniques to improve solubility. The table below summarizes the most common and effective approaches.

Technique Description Key Considerations
Particle Size Reduction (Micronization/Nanosuspension) Increases surface area for interaction with solvent, enhancing dissolution rate [2]. Does not change the equilibrium solubility; mechanical stress may degrade thermosensitive compounds [2].
Solid Dispersion Dispersion of drug in a hydrophilic polymer carrier (e.g., via spray drying, hot-melt extrusion) [2] [3]. Can create a metastable amorphous form with higher solubility; risk of crystallization over time [3].
Salt Formation Modifies the drug into a salt form, which typically has higher aqueous solubility [2]. Dependent on the ionizable groups present in the molecule.
Complexation Uses agents like cyclodextrins to form inclusion complexes with the drug molecule [2]. Can increase apparent solubility and stability.
Use of Surfactants Reduces interfacial tension, aiding wetting and dissolution [2]. Concentration must be above the critical micelle concentration (CMC); can interfere with some biological assays [2] [4].
Cosolvency Uses a water-miscible organic solvent (e.g., ethanol, PEG) to enhance solubility [2]. Can be effective for in vitro assays; must ensure biocompatibility in cellular or enzymatic tests.

A Step-by-Step Troubleshooting Workflow

When you encounter a solubility issue, follow this logical pathway to diagnose and address the problem. The diagram below outlines the key steps and decision points.

G Start Start: Suspected Solubility Issue Step1 1. Visually inspect solution for undissolved particles or haze. Start->Step1 Step2 2. Characterize the solid form. Is it crystalline or amorphous? Step1->Step2 Crystalline Crystalline Form Step2->Crystalline Amorphous Amorphous Form Step2->Amorphous Step3_Physical 3. Consider physical modifications: SubPlan_A • Particle Size Reduction • Nanosuspension Step3_Physical->SubPlan_A Step3_Chemical 3. Consider chemical modifications: SubPlan_B • Salt Formation • Complexation Step3_Chemical->SubPlan_B Step4 4. Re-test solubility and assay performance. Success Success: Issue Resolved Step4->Success Crystalline->Step3_Physical Lower dissolution rate Amorphous->Step3_Chemical Low equilibrium solubility SubPlan_A->Step4 SubPlan_B->Step4

Key Experimental Protocols

Here are detailed methodologies for two critical techniques mentioned in the workflow.

Measuring Apparent Solubility

This is fundamental for quantifying the problem and tracking improvement.

  • Principle: Determine the maximum concentration of a solute that can remain in solution under defined conditions [2] [3].
  • Procedure:
    • Place an excess amount of this compound (solid) into a suitable solvent (e.g., buffer, water with a co-solvent) in a sealed vial.
    • Agitate the mixture (e.g., using an orbital shaker or magnetic stirrer) at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (often 24-72 hours) [3].
    • Separate the undissolved solid from the solution by centrifugation and filtration (use a filter compatible with organic solvents if co-solvents are used).
    • Dilute the supernatant appropriately and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) [4].
  • Note: For compounds that can form supersaturated solutions (like those from amorphous solid dispersions), also measure the "kinetic solubility" at a much shorter time frame (e.g., 1 hour) to understand the supersaturation propensity [4] [3].
Preparing a Solid Dispersion

This is a highly effective method for solubility enhancement.

  • Principle: Create a solid mixture of the poorly soluble drug (this compound) in a hydrophilic polymer matrix, stabilizing the drug in a higher-energy amorphous state [3].
  • Procedure (Solvent Evaporation Method):
    • Dissolve both this compound and a hydrophilic polymer (e.g., PVP, HPMC) in a common, volatile organic solvent (e.g., methanol, acetone).
    • Stir the solution thoroughly to ensure a homogeneous mixture.
    • Remove the solvent rapidly, typically by spray drying or, on a lab scale, by evaporation under reduced pressure in a rotary evaporator.
    • Collect the resulting solid, dry it further under vacuum to remove residual solvent, and grind it into a fine powder.
    • Characterize the final solid dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD) to confirm the conversion of this compound to an amorphous form.

References

A Framework for Troubleshooting Maesopsin Identification

Author: Smolecule Technical Support Team. Date: February 2026

Since a direct guide isn't available, the following workflow outlines a logical, step-by-step approach to pinpoint the source of identification errors. You can use this as a foundation for your troubleshooting articles.

Start Start: Suspected Identification Error Step1 1. Verify Reference Standard (Purity, Concentration, Stability) Start->Step1 Step2 2. Review Chromatographic Separation (LC) Step1->Step2 Standard OK? Step3 3. Review Spectral Data (MS, NMR) Step2->Step3 Separation OK? Step4 4. Check Data Analysis & Interpretation Step3->Step4 Data Quality OK? End Error Identified & Resolved Step4->End

Common Error Categories and Solutions

Based on the troubleshooting workflow, here are potential issues and methodological checks for each stage. You can format these into detailed FAQs for your support center.

Error Category Potential Causes Methodological Checks & Solutions
Chromatographic Issues Co-elution of compounds; degraded column; suboptimal mobile phase. Run a purity check on standards; use a longer gradient for separation; try a different column chemistry (e.g., C18 vs. HILIC).
Spectral Ambiguity (MS) Low signal-to-noise; incorrect fragmentation interpretation; isobaric interference. Concentrate the sample; include a blank control; compare MS/MS spectrum with a validated reference library.
Spectral Ambiguity (NMR) Solvent peak interference; impurity peaks; incorrect peak integration. Use deuterated solvents consistently; carefully interpret 2D NMR (e.g., COSY, HMBC) to confirm molecular connectivity.
Data & Reference Issues Incorrect or degraded reference standard; software mis-calibration. Source certified reference materials; regularly calibrate instruments with standard protocols.

Proactive Practices for Error Prevention

To minimize future identification errors, your support center should encourage researchers to adopt these rigorous practices:

  • Implement System Suitability Checks: Before analyzing samples, run a known standard to verify that the entire analytical system (from injector to detector) is performing within specified parameters for sensitivity, resolution, and retention time stability.
  • Use Orthogonal Techniques: Never rely on a single method for confirmation. Use multiple techniques to strengthen identification. For example, confirm retention time and mass spec data with NMR spectroscopy.
  • Maintain Meticulous Documentation: Keep a detailed lab notebook documenting all sample preparation steps, instrument parameters, and processing methods. This is invaluable for tracing the source of an irregularity.

optimizing maesopsin biological activity assays

Author: Smolecule Technical Support Team. Date: February 2026

Maesopsin Assay Troubleshooting Guide

The table below addresses common issues you might encounter when evaluating this compound's activity in cell-based assays.

Problem & Phenomenon Possible Causes Recommended Solutions & Optimization

| Weak or No Activity Unexpectedly low inhibition in viability or signaling assays. | - Low solubility/bioavailability: Poor dissolution in assay buffer.

  • Instability: Degradation during assay or storage.
  • Insufficient cellular uptake.
  • Target engagement failure: Not interacting with intended pathway. | - Solubilization: Use DMSO stocks, ensure final solvent concentration is non-toxic (typically <0.1-0.5%). Include vehicle controls.
  • Stability: Prepare fresh stock solutions before each assay; avoid repeated freeze-thaw cycles.
  • Dosing Pre-treatment: Pre-incubate cells with this compound before adding a stimulus. | | High Data Variability Poor reproducibility and high standard deviation between replicates. | - Inconsistent compound dispensing (evaporation, pipetting error).
  • Non-homogenous cell seeding.
  • Edge effects in microplates.
  • Compound crystallization at high concentrations. | - Liquid Handling: Use calibrated pipettes and briefly spin plates before incubation.
  • Cell Culture: Standardize seeding protocol; allow cells to settle evenly before treatment.
  • Plate Setup: Use a "plate layout" to exclude edge wells or use them for buffer blanks. | | High Background/Non-specific Effects High signal in control wells, suggesting interference. | - Assay interference: this compound may auto-fluoresce or react with assay reagents.
  • Non-specific binding to proteins or plastics.
  • Cytotoxicity at high concentrations, masking specific activity. | - Interference Check: Run a "no-cells" control with this compound to detect signal interference.
  • Proper Controls: Include relevant controls (e.g., stimulus-only, inhibitor-only, vehicle-only).
  • Cytotoxicity Assay: Perform a parallel cytotoxicity assay (e.g., LDH release) to distinguish specific effects from general cell death. |

Key Experimental Protocols for Activity Profiling

Protocol 1: Optimized Cell Viability/Proliferation Assay

This protocol adapts the Alamar Blue assay optimization to minimize compound interference, a common issue with natural products [1].

  • Principle: Measures the metabolic capacity of cells as an indicator of viability and proliferation.
  • Key Optimized Steps:
    • Cell Seeding: Plate cells in a 96-well plate at a density determined by your cell line's growth rate (e.g., 3,000-5,000 cells/well in 90 µL medium).
    • Compound Treatment: The next day, add this compound (10 µL of a 10X concentrated solution in DMSO/saline) to achieve final desired concentrations. Incubate for the treatment period (e.g., 48-72 hours).
    • Critical Wash Step (To Remove Interference): After treatment, gently invert the plate to remove the drug-containing medium. Tap the plate upside down on a paper towel.
    • Dye Addition: Add 100 µL of fresh medium containing 10% (v/v) Alamar Blue reagent directly to the cells.
    • Incubation and Reading: Incubate for 2-4 hours at 37°C. Measure fluorescence (Ex/Abs: 560/590 nm). The signal is proportional to the number of viable cells.
Protocol 2: Assessing Effects on Key Signaling Pathways

Since flavonoids like this compound often modulate key oncogenic pathways, investigating their effect on the MAPK signaling pathway is highly relevant [2].

  • Principle: To determine if this compound's biological activity is mediated through the inhibition or activation of the MAPK pathway (ERK, JNK, p38).
  • Workflow:
    • Cell Treatment: Treat serum-starved cells with this compound at various concentrations (e.g., 1-100 µM) for a pre-treatment period (e.g., 2 hours).
    • Stimulation: Stimulate the pathway by adding a known activator like EGF (for ERK) or stress inducers (for JNK/p38) for 15-30 minutes.
    • Protein Extraction: Lyse cells to extract total protein.
    • Western Blot Analysis:
      • Separate proteins by SDS-PAGE.
      • Transfer to a membrane and probe with phospho-specific antibodies (e.g., anti-phospho-ERK, anti-phospho-JNK, anti-phospho-p38).
      • Strip and re-probe the membrane with total antibodies for the same proteins to confirm equal loading.
    • Interpretation: A decrease in phosphorylated protein levels (without change in total protein) indicates pathway inhibition by this compound.

Visualizing the Core Signaling Pathway

The diagram below illustrates the core MAPK signaling pathway, a common target for flavonoids. You can investigate whether this compound exerts its effects by modulating this pathway [2] [3].

f MAPK Signaling Pathway Activation GrowthFactor Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS GTPase RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates NuclearTarget Proliferation, Survival, Differentiation ERK->NuclearTarget Regulates Gene Expression

Frequently Asked Questions (FAQs)

  • Q1: What is a recommended starting concentration range for this compound in initial cell-based assays?

    • A: For a new flavonoid like this compound, a broad range from low micromolar to high micromolar (e.g., 1 µM to 100 µM) is prudent for dose-finding. Always include a vehicle control (e.g., DMSO) and a positive control (e.g., a known inhibitor). Subsequent assays can use a narrower range based on initial results.
  • Q2: How can I confirm that an observed effect is due to the intended mechanism and not general cytotoxicity?

    • A: This is a critical distinction. Always run a parallel cytotoxicity assay (like LDH release) alongside your mechanistic assay (like a pathway reporter). If this compound shows activity in your target assay only at concentrations that also cause significant cell death, the effect is likely non-specific.
  • Q3: My this compound appears to precipitate in the aqueous assay buffer. How can I improve its solubility?

    • A: Ensure your stock solution is in 100% DMSO. You can also try sonicating the compound in the buffer briefly before adding it to cells, or use solubilizing agents like cyclodextrins. However, validate that the agent itself does not affect your assay system.
  • Q4: Why is it important to study the effect of this compound on pathways like MAPK?

    • A: The MAPK pathway is a master regulator of crucial cellular processes like proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers and chronic diseases. Demonstrating that this compound modulates this pathway provides a plausible mechanistic basis for its observed biological activity and strengthens its potential as a therapeutic lead [2] [3].

References

maesopsin column chromatography challenges

Author: Smolecule Technical Support Team. Date: February 2026

Maesopsin & Auronols: Chemical Background

This compound is an auronol, a type of flavonoid derivative. Recent studies focus on its production through the bioconversion of flavanonols like aromadendrin [1].

The diagram below illustrates the biosynthetic pathway and the central role of the ErCHI enzyme in this compound production, which is key to understanding purification challenges.

maesopsin_biosynthesis This compound Biosynthesis Pathway Naringenin Naringenin Aromadendrin Aromadendrin Naringenin->Aromadendrin F3H Enzyme This compound This compound Aromadendrin->this compound ErCHI Enzyme ErCHI ErCHI ErCHI->this compound Catalyzes

A key finding is that the conversion of aromadendrin to this compound by the Eubacterium ramulus chalcone isomerase (ErCHI) can be inhibited by the presence of its biosynthetic precursor, naringenin. One study noted that naringenin can block the active site of ErCHI, reducing the conversion yield of (+)-aromadendrin to this compound to 84% [1]. This competition is a critical factor during purification from complex mixtures.

Troubleshooting Column Chromatography

While specific data for this compound is scarce, the following table applies universal chromatography principles to common problems you might encounter.

Problem & Phenomenon Primary Root Cause Recommended Solution

| Poor Peak Shape (Tailing) [2]: Asymmetric peaks with a trailing edge. | Chemical Causes: Non-linear retention behavior (mass overload); undesirable secondary interactions with stationary phase. Physical Causes: Dead volumes in system connections; channeling in column bed [2]. | For chemical issues: Reduce sample load; adjust mobile phase (e.g., pH, additive). For physical issues: Check and re-make all fittings to eliminate dead volume; replace damaged column [2]. | | Poor Peak Shape (Fronting) [2]: Asymmetric peaks with a leading edge. | Chemical Causes: Non-linear retention behavior under overload conditions. Physical Causes: Channeling in the particle bed from a poorly packed or degraded column [2]. | Reduce the mass of analyte injected. If the shape improves, modify the method to inject less or change chromatographic conditions. If the problem persists, replace the column [2]. | | Poor Recovery [1]: Low yield of the target compound after chromatography. | Adsorption/Loss: Compound may be strongly adsorbing to surfaces (e.g., glass, active sites in stationary phase). Instability: Compound may degrade during the process [1]. | Use plastic vials and containers to prevent adsorption. Add modifiers to the mobile phase. Minimize processing time. Note: Auronols like alphitonin are reported to be unstable in culture medium, which may extend to certain LC conditions [1]. | | Inconsistent Results Between Runs | Uncontrolled Variables: Changing multiple parameters simultaneously. Contamination: Carryover from previous runs or contaminated solvents [3]. | Adhere to a core troubleshooting principle: change only one thing at a time [3]. This isolates the actual cause of the problem. Implement a rigorous cleaning and flushing protocol between runs [3]. |

Detailed Experimental Protocols

Protocol 1: Silica Gel Column Chromatography for Flavonoid Separation

This standard protocol is a starting point for purifying compounds like this compound based on polarity [4].

  • Column Selection: Choose a column with a diameter appropriate for your sample mass (a thicker sample layer leads to broader bands) and a length suited to separation difficulty [4].
  • Packing the Column (Slurry Method):
    • Use the slurry method for a uniform pack without air bubbles or channels [4].
    • Mix the stationary phase (e.g., silica gel) with a non-polar solvent to form a consistent slurry.
    • Transfer the slurry to the vertically-oriented column while tapping the sides to eliminate air bubbles. Allow the solvent to drain during this process [4].
  • Sample Application: Dissolve your sample in a minimal amount of the starting mobile phase. Carefully add this solution to the top of the packed column without disturbing the bed surface.
  • Elution: Add more mobile phase to force the sample into the stationary phase. Continue with a continuous flow of solvent or a gradient. Compounds with weaker interactions (lower retardation factor, Rf) will elute first [4].
  • Fraction Collection: Collect the solvent eluting from the column in multiple small fractions. Analyze these fractions (e.g., by TLC or HPLC) to identify those containing your pure target compound [4].
Protocol 2: LC-MS Analysis with Reduced Metal Adducts

This protocol is crucial for obtaining high-quality Mass Spectrometry (MS) data, which is often needed for structural confirmation. It outlines steps to minimize sodium/potassium adducts that complicate spectra, a common issue in oligonucleotide and potentially other natural product analyses [3].

  • Use Plasticware: Replace all glass mobile phase bottles and sample vials with plastic containers to prevent alkali metal ions from leaching into your solvents [3].
  • High-Purity Solvents: Use MS-grade solvents and additives that are certified to have low levels of alkali metal ions [3].
  • Water Purity: Use freshly purified water (e.g., 18 MΩ·cm) that has not been stored in or exposed to glass containers [3].
  • System Preparation: Before analysis, flush the entire LC flow path overnight with 0.1% formic acid in water to remove metal ions from the system [3].
  • Online Cleanup (for complex mixtures): If adduct formation persists, consider a 2D-LC setup where the first dimension performs the separation and the second dimension uses a small-pore reversed-phase column for online cleanup via a size-exclusion mechanism prior to MS detection [3].

Key Takeaways for Researchers

  • Fundamental First: Always return to core chromatography troubleshooting principles—such as changing one variable at a time—as they are universally applicable, even for novel compounds like this compound [3].
  • Know Your Compound's Behavior: Be aware of this compound's specific properties, such as its potential instability and the enzymatic inhibition dynamics in its pathway. This knowledge is critical for explaining and solving purification challenges [1].
  • Prioritize MS-Compatible Methods: If you require mass spectrometry for identification or quantification, proactively implement protocols designed to minimize metal adduction from the start of your method development [3].

References

Bioactivity Comparison of Selected Flavonoids

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the biological activities and key data for several well-researched flavonoids. Please note that maesopsin is not included due to a lack of data in the search results.

Flavonoid Class Key Biological Activities (Experimental Evidence) Model System (Example) Key Molecular Targets / Pathways Notable Quantitative Findings
Quercetin [1] [2] Flavonol Antioxidant, Anti-inflammatory, Cardioprotective, Antiviral Rat model of Traumatic Cardiac Injury (TCI) [2] NF-κB, Nrf2/ARE; Reduces MDA, IL-1 [2] 40 mg/kg dose significantly reduced myocardial degeneration and MDA levels in rats [2].
Kaempferol [3] [4] Flavonol Antimicrobial, Anticancer, Anti-inflammatory, Cardioprotective In vitro (SK-ES-1 Ewing sarcoma cells) & mouse xenograft model [4] miR-26b-5p/FAM98A axis, EGFR/PI3K/AKT/NF-κB pathway [4] 20 mg/kg dose suppressed tumor growth in vivo; inhibited proliferation, migration, and invasion of SK-ES-1 cells in vitro [4].
Epicatechin [5] Flavan-3-ol Neuroprotective, Antioxidant, Cognitive Enhancement Meta-analysis of in vivo rodent studies [5] Nrf2, SOD, CAT; Reduces TNF-α, IL-1β [5] Significantly improved cognitive performance in Morris water maze tests and enhanced antioxidant defenses in rodents [5].
Epigallocatechin Gallate (EGCG) [6] Flavan-3-ol Anticancer, Neuroprotective, Cardioprotective, Modulates Metabolism Clinical trials on toxicity, cognition, and inflammation [6] JAK/STAT, NF-κB, AKT, Notch pathways [6] Clinical data shows potential liver injury at high doses (≥800 mg/day); effective in topical formulations for inflammation [6].
Naringin / Hesperidin [7] Flavanone Antioxidant, Anti-inflammatory, Lipid-lowering, Intestinal-protective In vitro studies & animal models of metabolic syndrome [7] Pancreatic lipase activity, lipid metabolism, intestinal barrier function [7] Extraction yields of 87.8%–98.9% achieved from citrus peel using subcritical water extraction [7].

Detailed Experimental Protocols from Cited Research

To assist in your experimental design, here are methodologies from key studies on the flavonoids listed above.

  • Protocol 1: Evaluating Cardioprotective Effects in a Rat Trauma Model [2]

    • Objective: To investigate the cardioprotective effects of quercetin in rats with traumatic cardiac injury (TCI).
    • Model Induction: Cardiac trauma was induced in Wistar Albino rats by dropping a standardized weight on the chest.
    • Treatment: Quercetin (10, 20, or 40 mg/kg) or a DMSO vehicle was administered intraperitoneally at 0.5, 12, and 24 hours post-trauma.
    • Outcome Measures:
      • Biochemical: Serum levels of oxidative stress markers (GPx, SOD, MDA) and inflammatory cytokines (IL-1β, IL-33, sST2) were measured by ELISA 72 hours after trauma.
      • Histopathological: Heart tissues were examined for degeneration, inflammatory infiltration, edema, and necrosis, scored semi-quantitatively.
    • Key Finding: Quercetin at 40 mg/kg significantly reduced malondialdehyde (MDA) levels and mitigated histopathological damage.
  • Protocol 2: Assessing Antitumor Mechanisms in Ewing Sarcoma Cells [4]

    • Objective: To determine the antitumor effects of kaempferol on Ewing sarcoma (ES) and its molecular mechanisms.
    • Cell Culture: Human ES (SK-ES-1) cells were maintained in RPMI-1640 medium.
    • Treatment: Cells were treated with varying doses of kaempferol for specified durations.
    • Functional Assays:
      • Viability: Cell Counting Kit-8 (CCK-8) assay.
      • Migration/Invasion: Transwell chamber assays with/without Matrigel coating.
    • Mechanistic Analysis:
      • Gene Expression: RT-qPCR for miR-26b-5p and related genes.
      • Protein Expression: Western blot for FAM98A, p-EGFR, p-PI3K, p-AKT, and P65.
      • Interaction Validation: Luciferase reporter assay confirmed miR-26b-5p binding to FAM98A.
    • In Vivo Validation: SK-ES-1 cells were subcutaneously inoculated into nude mice. Kaempferol (20 mg/kg) was administered daily, and tumor volume was measured.

Visualization of Key Signaling Pathways

The diagram below illustrates a common anticancer pathway modulated by flavonoids like kaempferol, integrating mechanisms described across the search results [4] [8] [6].

G Flavonoid Flavonoid (e.g., Kaempferol) miRNA miRNA Upregulation (e.g., miR-26b-5p) Flavonoid->miRNA Induces TargetGene Oncoprotein (e.g., FAM98A) miRNA->TargetGene Inhibits EGFR EGFR TargetGene->EGFR Regulates PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Phosphorylates NFkB NF-κB AKT->NFkB Activates CellularResponse Cellular Response NFkB->CellularResponse Promotes Apoptosis Apoptosis CellularResponse->Apoptosis Leads to Proliferation Inhibited Proliferation CellularResponse->Proliferation Leads to Metastasis Suppressed Metastasis CellularResponse->Metastasis Leads to

Research Implications and Future Directions

The extensive data on flavonoids like quercetin and kaempferol highlights their potential as multi-target therapeutic agents. However, the absence of this compound in current literature indicates a significant research gap.

  • Promising Mechanisms: The shared ability of flavonoids to modulate critical pathways like PI3K/AKT and NF-κB underscores their relevance in cancer, neurodegenerative, and metabolic disease research [4] [8] [6].
  • Translational Challenges: As noted in clinical studies of EGCG, bioavailability and dose-limiting toxicity (e.g., hepatotoxicity at high doses) are major hurdles that must be addressed in pre-clinical development [6].
  • Focus for this compound: Your research on this compound can make a valuable contribution by systematically evaluating its bioactivity against these established benchmarks, particularly its effects on these core signaling pathways and its pharmacokinetic profile.

References

validating maesopsin analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Maesopsin Background and Bioactivity

This compound is a phenolic compound that can be isolated from various plant sources, including Hoveniae Lignum and the leaves of Artocarpus tonkinensis [1] [2].

Research has highlighted several key biological activities, primarily focused on a major glycosylated component found in Artocarpus tonkinensis, This compound-4-O-β-D-glucoside (also referred to as TAT-2) [2] [3].

Bioactivity Observed Effect / Potential Mechanism Relevant Context / Cell Lines
Anti-Arthritic / Immunosuppressive Inhibits polarization and development of Th17 cells; downregulates pro-inflammatory cytokines (IL-17, IL-22, IL-6) [2]. Collagen-Induced Arthritis (CIA) mouse model; CD4+ splenic T cells [2].
Anti-Proliferative (Cancer) Inhibits proliferation of Acute Myeloid Leukemia (AML) cells; modulates cancer-related genes (e.g., HMOX1, SRXN1, BCAS3) [3]. OCI-AML cells; gene expression profiling [3].
Inhibits Anaplastic Lymphoma Kinase (ALK) Identified as an ALK inhibitor in enzymatic tests [4]. In vitro enzymatic study; potential application in cancer therapy [4].

A Framework for Method Validation

Since specific validation data for this compound is not available in the public domain, you will need to establish it experimentally. The International Council for Harmonisation (ICH) guideline Q2(R2) provides the definitive framework for validating analytical procedures, which you should adapt for this compound [5] [6].

The table below outlines the core performance characteristics you will need to demonstrate for a quantitative method, such as an HPLC assay for this compound content.

Validation Parameter Definition & Purpose Typical Experimental Approach (Example)
Specificity/Selectivity Ability to accurately measure this compound in the presence of other components (impurities, matrix) [7]. Analyze chromatograms of a sample to show baseline separation of this compound from other peaks.
Linearity Ability to obtain test results proportional to this compound concentration [7]. Prepare and analyze a series of this compound standard solutions (e.g., 5-8 concentrations).
Range The interval between upper and lower this compound concentrations with demonstrated linearity, accuracy, and precision [7]. Defined from the linearity study (e.g., 80-120% of the target concentration).
Accuracy Closeness of agreement between the measured value and a reference true value for this compound [7]. Spike a known amount of pure this compound into the sample matrix and calculate recovery (%).

| Precision (Repeatability, Intermediate Precision) | Closeness of agreement between a series of measurements from multiple samplings [7]. | Repeatability: Analyze multiple preparations of a homogeneous sample in one day. Intermediate Precision: Perform the same analysis on a different day, with a different analyst/instrument. | | Limit of Detection (LOD) | Lowest this compound concentration that can be detected [7]. | Based on signal-to-noise ratio (e.g., 3:1) or standard deviation of the response. | | Limit of Quantitation (LOQ) | Lowest this compound concentration that can be quantified with acceptable accuracy and precision [7]. | Based on signal-to-noise ratio (e.g., 10:1) or standard deviation of the response. | | Robustness | Measure of method reliability during deliberate, small variations in method parameters [5]. | Test the effect of small changes (e.g., in HPLC column temperature, mobile phase pH, flow rate) on results. |

This general workflow visualizes the key stages of developing and validating an analytical method:

G start Define Method Purpose dev Method Development (e.g., HPLC conditions) start->dev val_plan Create Validation Protocol dev->val_plan val_test Execute Validation Tests val_plan->val_test report Compile Validation Report val_test->report routine Routine Use & Monitoring report->routine

Suggested Experimental Pathways

To build your comparison guide, you could consider the following approaches based on current trends and available data:

  • Focus on HPLC with Advanced Detection: Given its prevalence in pharmaceutical analysis, developing a robust UHPLC (Ultra-High-Performance Liquid Chromatography) method is a strong starting point [6]. You could couple it with a high-resolution mass spectrometer (HRMS) for definitive identification, comparing its specificity and sensitivity against a standard UV/VIS detector [6].
  • Isolate and Characterize First: For meaningful experimental data, you will need a pure standard. The search results describe extraction and identification techniques, such as those used for pine needle polyphenols, which could be adapted for your this compound source using UPLC-Q-Exactive Orbitrap MS/MS [8].
  • Adopt a Lifecycle Approach: Modern validation is not a one-time event. The forthcoming ICH Q14 guideline encourages a lifecycle approach, integrating method development with risk management and continuous monitoring, which would be a sophisticated angle for your guide [6].

References

Bioactivity Comparison of Maesopsin and Analogs

Author: Smolecule Technical Support Team. Date: February 2026

Compound Reported Bioactivities & Experimental Findings Test System Key Quantitative Data

| Maesopsin | • Monoamine Oxidase (MAO) & Acetylcholinesterase (AChE) Inhibition [1]Anti-Cancer Activity (Lung & Colon cancer cell lines) [1] | • In vitro enzyme assays • Human cancer cell lines (SPC-A-1, SK-LU-1, 95D, CL40, SW1417, LS1034, SW480) [1] | IC₅₀ (AChE): 10.42 µM [1] IC₅₀ (MAO-B): 14.97 µM [1] IC₅₀ (MAO-A): 34.07 µM [1] | | This compound 4-O-β-glucoside | • Anti-Cancer Activity [2] | • In vivo (Lewis Lung Carcinoma model in BALB/c mice) [2] | • Doses of 100 & 200 mg/kg body weight significantly inhibited tumor growth [2]. • No acute toxicity at 2000 mg/kg [2]. | | This compound-6-O-glucoside | • Antibacterial Activity (vs. Staphylococcus aureus) [3]Anti-Proliferative Activity (vs. HeLa & A549 cell lines) [3] | • In vitro bacterial & cell line assays • In silico molecular docking with AgrA protein [3] | MIC (vs. S. aureus): Moderate activity [3] IC₅₀ (A549 cells): 242.52 μg/mL [3] IC₅₀ (HeLa cells): 226 μg/mL [3] | | Alphitonin (Taxifolin-derived Auronol) | • Antioxidant & Antidiabetic Properties (more efficient than quercetin in studies) [4] | • In vitro assays & heterologous biosynthesis [4] | Information on specific potency values for direct comparison is not provided in the search results. |

Detailed Experimental Data & Protocols

For research and development purposes, the methodologies behind the key findings are crucial. Below is a summary of the experimental protocols from the cited studies.

Enzyme Inhibition and Anti-Cancer Screening (this compound)

This study employed a combination of in vitro and in silico techniques to profile this compound's activity [1].

  • Enzyme Inhibition Assays: The inhibitory activity against AChE, MAO-A, and MAO-B was determined by measuring the IC₅₀ values (the concentration required to inhibit enzyme activity by 50%) using standard biochemical assays [1].
  • Anti-Cancer Cytotoxicity Assay: The anti-proliferative effects were evaluated on a panel of human cancer cell lines. The results are likely expressed as IC₅₀ values, indicating the concentration that kills 50% of the cells, though the specific values for cell lines are not detailed in the abstract [1].
  • Computational Validation: The study used molecular docking, binding free energy calculations (MM/GBSA), and molecular dynamics (MD) simulations to investigate the interaction between this compound and the active sites of the target enzymes and some cancer-related receptors [1].
In Vivo Anti-Cancer Evaluation (this compound 4-O-β-glucoside)

The anti-tumor efficacy of this compound 4-O-β-glucoside was confirmed in a live animal model [2].

  • Animal Model: BALB/c mice were implanted with Lewis Lung Carcinoma (LLC) cells to induce tumors [2].
  • Treatment Protocol: Tumor-bearing mice were treated orally with varying doses of the compound (100 and 200 mg/kg body weight) and compared to a control group and a group treated with the standard drug doxorubicin [2].
  • Outcome Measures: Researchers monitored tumor growth, animal survival rate, and changes in hematological and biochemical parameters in the blood [2].
Biosynthetic Pathway and Relationship to Analogs

This compound is biosynthetically related to other flavonoids. The following diagram illustrates its production pathway from precursor molecules, which is also useful for understanding its structural analogs.

G cluster_legend Key Naringenin Naringenin Aromadendrin Aromadendrin Naringenin->Aromadendrin F3H Enzyme Taxifolin Taxifolin Naringenin->Taxifolin F3H & F3'H Enzymes This compound This compound Aromadendrin->this compound ErCHI Enzyme Alphitonin Alphitonin Taxifolin->Alphitonin ErCHI Enzyme Precursor Precursor Flavonoids Auronol Auronol Products Enzyme Enzymatic Step

The diagram shows that:

  • This compound is produced when the gut bacterial enzyme chalcone isomerase from Eubacterium ramulus (ErCHI) acts on (+)-aromadendrin [4] [5].
  • Similarly, ErCHI converts (+)-taxifolin into alphitonin, which is the taxifolin-derived analog of this compound [4] [5].

Key Limitations in Current Data

When interpreting these results, you should consider the following limitations:

  • Focus on Glycosides: Much of the specific experimental data, especially the strong in vivo anti-cancer results, is attributed to This compound glucoside derivatives, not the aglycone (this compound itself) [3] [2].
  • Mechanistic Gaps: While computational docking studies suggest strong interactions with enzyme active sites [1] [3], detailed mechanistic studies and full signaling pathways for this compound's bioactivities are not yet fully elucidated in the available literature.
  • Comparative Data: The search results lack direct, head-to-head experimental comparisons of this compound with all its analogs under identical conditions, making a definitive potency ranking difficult.

References

Documented Bioactivities & Experimental Data for Maesopsin

Author: Smolecule Technical Support Team. Date: February 2026

Compound Name Biological Activity Experimental Model Key Quantitative Results (Dosage & Efficacy) Proposed Mechanism / Target
Maesopsin-6-O-glucoside (from Limoniastrum monopetalum) Antibacterial [1] In vitro against pathogenic bacteria MIC: 62.5 µg/mL (vs. E. coli), 78.12 µg/mL (vs. E. faecalis) [1] Strong interaction with AgrA protein of S. aureus (per in silico study) [1]
Antiproliferative [1] In vitro against Hela (cervical adenocarcinoma) and A549 (lung carcinoma) cell lines IC₅₀: 226 µg/mL (Hela), 242.52 µg/mL (A549) [1] Not specified in the source.
This compound (isolated compound) Anaplastic Lymphoma Kinase (ALK) Inhibition [2] In vitro enzymatic assay IC₅₀: 9.141 ± 0.301 µM [2] Identified as an ALK inhibitor through in vitro and in silico studies [2].
This compound 4-O-β-D-glucoside (from Artocarpus tonkinensis) Antiproliferative [3] In vitro against OCi-Aml (acute myeloid leukemia) cells Inhibited cell growth via suppression of proliferation, not by inducing cell death [3]. Up-regulation of genes HMOX1, SRXN1, and BCAS3 [3].

A visualization of the general workflow for obtaining and evaluating this compound from plant sources, as reflected in these studies, can be summarized as follows:

G Start Plant Material Collection (e.g., Limoniastrum monopetalum) A Methanol Extraction Start->A B Chromatographic Separation (e.g., Sephadex LH-20 column) A->B C Compound Isolation & Identification (GC-MS, NMR) B->C D In vitro Bioactivity Assays C->D E1 Antibacterial Activity (MIC Determination) D->E1 E2 Antiproliferative Activity (MTT Assay, IC₅₀ Calculation) D->E2 F In silico Studies (Molecular Docking) E1->F E2->F Results Data Analysis & Mechanism Proposal F->Results

Detailed Experimental Protocols

For researchers looking to replicate or design studies based on this work, here are the key methodologies cited in the literature.

Antibacterial Activity Assay [1]
  • Method: The minimum inhibitory concentration (MIC) was determined against a panel of bacteria, including Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis.
  • Procedure: The plant extract or isolated fraction is serially diluted in a broth medium in microtiter plates. A standardized inoculum of the test bacterium is added to each well. The MIC is defined as the lowest concentration that completely inhibits visible growth of the microorganism after an incubation period (e.g., 18-24 hours).
Antiproliferative Activity Assay [1]
  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used.
  • Cell Lines: Typically conducted on human cancer cell lines, such as Hela (cervical adenocarcinoma) and A549 (lung carcinoma).
  • Procedure: Cells are seeded in plates and treated with various concentrations of the test compound. After a set incubation time (e.g., 72 hours), MTT solution is added. Living cells reduce MTT to purple formazan crystals, which are then dissolved. The intensity of the color, measured spectrophotometrically, is proportional to the number of viable cells. The IC₅₀ (half-maximal inhibitory concentration) is calculated from the dose-response curve.
In silico Molecular Docking [1]
  • Objective: To predict the interaction between a ligand (e.g., this compound-6-O-glucoside) and a protein target (e.g., AgrA from S. aureus).
  • Procedure:
    • The 3D structure of the target protein is prepared from a database (e.g., Protein Data Bank) or modeled.
    • The ligand's 3D structure is drawn and energy-minimized.
    • Docking software is used to simulate the binding of the ligand into the active site of the protein.
    • The resulting complexes are scored and analyzed based on the binding affinity (e.g., calculated Gibbs free energy, ΔG) and interaction types (e.g., hydrogen bonds, hydrophobic interactions).

Research Outlook & Potential

While the current search results do not reveal specific studies on the synergistic effects of this compound, the documented activities provide a strong starting point. Future research could be directed toward:

  • Combination Therapy Screening: Systematically testing this compound and its derivatives alongside established antibiotics or anticancer drugs to identify synergistic pairs.
  • Mechanistic Elucidation: Further exploring its action on targets like the AgrA quorum-sensing system to understand how it might potentiate other anti-virulence or antibacterial agents [1].
  • Biosynthetic Production: Utilizing engineered microbes for sustainable production of this compound and its analogs, facilitating larger-scale biological testing [4].

References

Methodologies for Docking Protocol Validation

Author: Smolecule Technical Support Team. Date: February 2026

Here are the core experimental protocols and quantitative metrics you can use to establish a reliable docking study, based on validation approaches from recent research.

Validation Method Experimental Protocol Key Quantitative Metrics Purpose & Interpretation

| Redocking & RMSD [1] | 1. Extract native ligand from protein crystal structure (e.g., PDB: 5HK2). 2. Re-dock ligand into the prepared binding site. 3. Compare docked pose with crystallographic pose. | Heavy Atom RMSD≤ 2.0 Å: Protocol is reliable for reproducing native binding mode [1]. | Validates the docking protocol's accuracy in reproducing experimentally observed binding conformations. | | Scoring Function Correlation [1] | 1. Dock a series of ligands with known experimental binding affinities (Ki or IC50). 2. Calculate docking scores (e.g., GScore, Vina Score). 3. Perform linear regression between scores and pKi/pIC50. | Coefficient of Determination (R²)R² = 0.77: Good correlation between computed scores and experimental affinity [1]. | Assesses the docking program's ability to rank compounds correctly by their binding strength, not just find a pose. | | Integration with MD Simulations [2] | 1. Take the best docking pose for a ligand. 2. Solvate the complex in a water box and neutralize with ions. 3. Run a molecular dynamics simulation (e.g., for 20-100 ns). 4. Analyze the trajectory. | Root Mean Square Deviation (RMSD): Complex stability. Root Mean Square Fluctuation (RMSF): Ligand and residue flexibility. Lower RMSF at the binding site indicates a more stable complex [2]. | Confirms the stability of the docked complex under dynamic, near-physiological conditions and refines the binding mode. |

Workflow for a Validated Docking Study

The validation methods can be integrated into a logical workflow for your project, as shown in the following diagram.

workflow start Start: Define Protein Target step1 1. Prepare Structures (Protein & Maesopsin) start->step1 step2 2. Initial Docking (Generate Binding Poses) step1->step2 step3 3. Protocol Validation step2->step3 step3->step1 Not Validated, Refine Parameters step4 4. MD Simulation & Analysis step3->step4 Validated? end Validated this compound Binding Pose & Affinity step4->end

Implementing Your Validation Study

To apply these frameworks for this compound, here are practical steps and tools based on the research:

  • Software and Tools: The studies frequently used AutoDock Vina (via interfaces like PyRx or CB-Dock2) for docking calculations [2] [1]. For molecular dynamics, packages utilizing the AMBER forcefield are common [2].
  • Critical Step - Parameter Optimization: A validated protocol is not universal. You must systematically test different parameters for your specific system (this compound and its target), such as grid box size, protein flexibility treatments (rigid vs. induced fit docking [1]), and solvation models.
  • Performance Benchmarking: After validation, you can benchmark this compound's docking scores and predicted affinity against known active and inactive compounds for the target to better contextualize its potential.

References

maesopsin reproducibility across research studies

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Comparison for Maesopsin

The table below summarizes key quantitative findings from various studies to allow for direct comparison.

Biological Activity / Property Experimental Model / System Quantitative Result Key Experimental Protocol Details
Enzyme Inhibition [1] In vitro assay (AChE) IC₅₀ = 10.42 µM Enzyme inhibition measured via colorimetric or fluorometric assays.
Enzyme Inhibition [1] In vitro assay (MAO-B) IC₅₀ = 14.97 µM Enzyme inhibition measured via colorimetric or fluorometric assays.
Enzyme Inhibition [1] In vitro assay (MAO-A) IC₅₀ = 34.07 µM Enzyme inhibition measured via colorimetric or fluorometric assays.
Anticancer Activity [1] Human lung cancer cell line (SPC-A-1) IC₅₀ = 226 µg/mL Cell viability assessed using MTT assay after 24-72 hours of treatment.
Anticancer Activity [1] Human lung cancer cell line (A549) IC₅₀ = 242.52 µg/mL Cell viability assessed using MTT assay after 24-72 hours of treatment.
Biosynthesis (Conversion) [2] E. ramulus CHI enzyme on (+)-aromadendrin 38.1% conversion to this compound Feeding experiment; conversion monitored by LC-MS/MS.
Biosynthesis (De novo) [2] Co-culture of S. albidoflavus and E. coli 1.9 mg/L alphitonin (taxifolin-derived auronol) Co-culture strategy to overcome instability; production measured by LC-MS/MS.

Detailed Experimental Protocols

For a deeper understanding of the experimental context, here are the methodologies behind some of the key findings.

  • Enzyme Inhibition Assays [1]: The reported IC₅₀ values were determined through in vitro enzymatic assays. The protocols typically involve incubating the purified enzyme (e.g., AChE, MAO-A, MAO-B) with its specific substrate in the presence or absence of this compound. The reaction's product is measured colorimetrically or fluorometrically. The concentration of this compound that reduces the enzyme's activity by 50% (IC₅₀) is then calculated from dose-response curves.
  • Anticancer Cell Viability Assays [1]: The anti-proliferative effects were evaluated using the standard MTT assay. This involves treating cancer cells (e.g., SPC-A-1, A549) with varying concentrations of this compound for a specified period (usually 24-72 hours). MTT reagent is added, which is metabolized by living cells into a purple formazan product. The absorbance of this product is measured, and the IC₅₀ value (concentration that inhibits cell viability by 50%) is determined.
  • Biosynthesis and Microbial Conversion [2]: The production of this compound and its derivative alphitonin was achieved through heterologous biosynthesis in engineered microbes.
    • Feeding Experiment: The gene encoding the chalcone isomerase (CHI) from the gut bacterium Eubacterium ramulus was expressed in a host. The host was then fed the flavanonol precursors ((+)-aromadendrin or (+)-taxifolin). The culture broth was analyzed using LC-MS/MS to identify and quantify the conversion to this compound or alphitonin.
    • De Novo Production: A co-culture was established between a Streptomyces albidoflavus strain engineered to produce the precursor taxifolin and an E. coli strain expressing the ErCHI enzyme. This strategy allowed for the direct in-situ conversion of taxifolin to alphitonin, with yields quantified by LC-MS/MS.

Biosynthesis and Mechanism Visualization

To clarify the origin and proposed mechanisms of action of this compound, the following diagrams illustrate the biosynthetic pathway and its key molecular interactions.

G Naringenin Naringenin Aromadendrin Aromadendrin Naringenin->Aromadendrin F3H Enzyme This compound This compound Aromadendrin->this compound ErCHI Enzyme ErCHI Enzyme ErCHI Enzyme Aromadendrin Feed Aromadendrin Feed Aromadendrin Feed->this compound 38.1% Conversion

Diagram 1: Biosynthesis pathway from the flavanone naringenin to this compound [2]. The key enzymatic steps are shown, including the conversion efficiency achieved through precursor feeding.

G This compound This compound Enzyme Inhibition Enzyme Inhibition This compound->Enzyme Inhibition e.g., AChE, MAO-B Cancer Cell Lines Cancer Cell Lines This compound->Cancer Cell Lines e.g., Lung, Colon Virulence Factor Virulence Factor This compound->Virulence Factor In silico AgrA Binding

Diagram 2: Overview of this compound's investigated biological activities, including enzyme inhibition, anti-cancer effects, and potential anti-virulence properties [1] [3].

Reproducibility and Research Considerations

When planning research on this compound, consider these factors that impact reproducibility:

  • Sourcing and Synthesis: this compound can be isolated from plants like Limoniastrum monopetalum and Artocarpus tonkinensis [4] [3]. Reproducibility can be challenged by natural source variability. The established heterologous biosynthesis methods offer a more controlled and reproducible alternative for production [2].
  • Analytical Techniques: The studies heavily rely on LC-MS/MS for compound identification and quantification [2] [5] [3]. Reproducibility depends on precise LC-MS conditions, which should be meticulously followed from published methods.
  • Glycosylated Forms: Note that many studies, particularly on anticancer activity, investigate This compound-4-O-β-glucoside (also called TAT2 or this compound 4-O-β-glucoside) [4]. The biological activity of this compound can differ from its glycosylated derivatives.

References

maesopsin cross-laboratory validation results

Author: Smolecule Technical Support Team. Date: February 2026

A Template for Cross-Laboratory Validation

Although not for maesopsin, one study provides a robust model for how such validation is conducted. The following table summarizes the key parameters from a cross-laboratory validation of the OncoScan FFPE Assay, a genomic tool for tumor profiling [1].

Validation Parameter Experimental Design & Methodology Key Quantitative Results
Sample Preparation 162 Formalin-Fixed Paraffin-Embedded (FFPE) samples from 6 tumor types were analyzed in triplicate across 3 independent labs. DNA was extracted using a QIAamp kit and quantified via PicoGreen assay [1]. Input DNA: ≤ 80 ng per analysis [1].
Data Reproducibility Copy number (CN) and loss of heterozygosity (LOH) profiles were compared across the three testing sites [1]. Average agreement between sites: > 95% [1].

| Somatic Mutation (SM) Concordance | Somatic mutation calls from the OncoScan assay were compared both between sites and against pre-validated data from orthogonal technologies (e.g., pyrosequencing/Sanger sequencing) [1]. | Agreement with orthogonal tech: > 90% Concordance between sites: ~ 97% [1]. |

The workflow for this validation study can be visualized as follows:

Start Start: 162 FFPE Samples Prep DNA Extraction and Quantification Start->Prep Lab1 Laboratory 1 OncoScan Assay Prep->Lab1 Lab2 Laboratory 2 OncoScan Assay Prep->Lab2 Lab3 Laboratory 3 OncoScan Assay Prep->Lab3 Analysis Data Analysis Lab1->Analysis Lab2->Analysis Lab3->Analysis CN Copy Number (CN) Analysis->CN LOH Loss of Heterozygosity (LOH) Analysis->LOH SM Somatic Mutation (SM) Analysis->SM Result Cross-site Concordance > 95% CN->Result LOH->Result Ortho Orthogonal Technology (e.g., Sequencing) SM->Ortho Validation SM->Result

Visualization of the cross-laboratory validation workflow for the OncoScan assay, illustrating the process from sample preparation to final data comparison.

How to Design a Validation Study

Based on the methodology of the cited study, here are the core components you would need to design a cross-laboratory validation for a compound like this compound:

  • Sample Preparation: Standardize the source of this compound and the protocols for its extraction and purification across all participating labs.
  • Instrumentation and Analysis: Use a highly precise technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which is commonly used for metabolite quantification [2] [3].
  • Data Comparison: Define key metrics for comparison. For a chemical compound, this would typically include:
    • Accuracy: How close the measured value is to the true value.
    • Precision (Reproducibility): The degree of agreement between results from different laboratories.
    • Sensitivity: The lowest amount of the compound that can be reliably detected.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

288.06338810 Da

Monoisotopic Mass

288.06338810 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Aurone flavonoids [PK1213]

Dates

Last modified: 04-14-2024
1: Pozzesi N, Pierangeli S, Vacca C, Falchi L, Pettorossi V, Martelli MP, Thuy TT, Ninh PT, Liberati AM, Riccardi C, Sung TV, Delfino DV. Maesopsin 4-O-beta-D-glucoside, a natural compound isolated from the leaves of Artocarpus tonkinensis, inhibits proliferation and up-regulates HMOX1, SRXN1 and BCAS3 in acute myeloid leukemia. J Chemother. 2011 Jun;23(3):150-7. PubMed PMID: 21742584.
2: Thuy TT, Thien DD, Quang Hung T, Tam NT, Anh NTH, Nga NT, Cuc NT, Mai LP, Van Sung T, Delfino DV, Thao DT. In vivo anticancer activity of maesopsin 4-O-β-glucoside isolated from leaves of Artocarpus tonkinensis A. Chev. Ex Gagnep. Asian Pac J Trop Med. 2016 Apr;9(4):351-356. doi: 10.1016/j.apjtm.2016.03.012. Epub 2016 Mar 10. PubMed PMID: 27086153.
3: Boucherle B, Peuchmaur M, Boumendjel A, Haudecoeur R. Occurrences, biosynthesis and properties of aurones as high-end evolutionary products. Phytochemistry. 2017 Oct;142:92-111. doi: 10.1016/j.phytochem.2017.06.017. Review. PubMed PMID: 28704688.
4: Chao R, Zhang Y, Yang P, Liu W. [Determination of maesopsin in shengdeng (Rhamnella gilgitica Mansf. et Melch) by HPLC]. Zhongguo Zhong Yao Za Zhi. 1997 Apr;22(4):233-4, 255. Chinese. PubMed PMID: 10743217.
5: Li XC, Cai L, Wu CD. Antimicrobial compounds from Ceanothus americanus against oral pathogens. Phytochemistry. 1997 Sep;46(1):97-102. PubMed PMID: 9276981.
6: Yoshikawa K, Eiko K, Mimura N, Kondo Y, Arihara S. Hovetrichosides C-G, five new glycosides of two auronols, two neolignans, and a phenylpropanoid from the bark of Hovenia trichocarea. J Nat Prod. 1998 Jun 26;61(6):786-90. PubMed PMID: 9644065.
7: Muhammad D, Lalun N, Bobichon H, Le Magrex Debar E, Gangloff SC, Nour M, Voutquenne-Nazabadioko L. Triterpenoid saponins and other glycosides from the stems and bark of Jaffrea xerocarpa and their biological activity. Phytochemistry. 2017 Sep;141:121-130. doi: 10.1016/j.phytochem.2017.05.018. PubMed PMID: 28614728.
8: Braune A, Engst W, Elsinghorst PW, Furtmann N, Bajorath J, Gütschow M, Blaut M. Chalcone Isomerase from Eubacterium ramulus Catalyzes the Ring Contraction of Flavanonols. J Bacteriol. 2016 Oct 7;198(21):2965-2974. Print 2016 Nov 1. PubMed PMID: 27551015; PubMed Central PMCID: PMC5055601.
9: Dang DT, Eriste E, Liepinsh E, Trinh TT, Erlandsson-Harris H, Sillard R, Larsson P. A novel anti-inflammatory compound, artonkin-4'-O-glucoside, from the leaves of Artocarpus tonkinensis suppresses experimentally induced arthritis. Scand J Immunol. 2009 Feb;69(2):110-8. doi: 10.1111/j.1365-3083.2008.02205.x. PubMed PMID: 19170963.
10: Wang YF, Cao JX, Efferth T, Lai GF, Luo SD. Cytotoxic and new tetralone derivatives from Berchemia floribunda (Wall.) Brongn. Chem Biodivers. 2006 Jun;3(6):646-53. PubMed PMID: 17193298.
11: Farag SF, Kimura Y, Ito H, Takayasu J, Tokuda H, Hatano T. New isoflavone glycosides from Iris spuria L. (Calizona) cultivated in Egypt. J Nat Med. 2009 Jan;63(1):91-5. doi: 10.1007/s11418-008-0291-7. Epub 2008 Sep 13. PubMed PMID: 18791667.
12: Thuy TT, Kamperdick C, Ninh PT, Lien TP, Thao TT, Sung TV. Immunosuppressive auronol glycosides from Artocarpus tonkinensis. Pharmazie. 2004 Apr;59(4):297-300. PubMed PMID: 15125577.
13: Diep Thi Lan P, Nguydna QV, Vu VC, Le TN, Nguyena TH, Phama TH, Chau VM, Pham VC. Synthesis of auronol derivatives and their immunostimulating activity. Nat Prod Commun. 2015 Apr;10(4):591-4. PubMed PMID: 25973484.
14: Krenn L, Presser A, Pradhan R, Bahr B, Paper DH, Mayer KK, Kopp B. Sulfemodin 8-O-beta-D-glucoside, a new sulfated anthraquinone glycoside, and antioxidant phenolic compounds from Rheum emodi. J Nat Prod. 2003 Aug;66(8):1107-9. PubMed PMID: 12932135.
15: An RB, Park EJ, Jeong GS, Sohn DH, Kim YC. Cytoprotective constituent of Hoveniae Lignum on both Hep G2 cells and rat primary hepatocytes. Arch Pharm Res. 2007 Jun;30(6):674-7. PubMed PMID: 17679542.
16: Bekker R, Li XC, ElSohly HN, Clark AM, Brandt EV, Ferreira D. Resolution and absolute configuration of naturally occurring auronols. J Nat Prod. 2001 Mar;64(3):345-7. PubMed PMID: 11277752.

Explore Compound Types